(R)-V-0219
Description
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Structure
3D Structure
Properties
Molecular Formula |
C20H25F3N4O2 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
4-[[1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine |
InChI |
InChI=1S/C20H25F3N4O2/c21-20(22,23)17-5-3-16(4-6-17)19-24-18(29-25-19)14-27-7-1-2-15(13-27)12-26-8-10-28-11-9-26/h3-6,15H,1-2,7-14H2 |
InChI Key |
VFQGZIAZHIRPPQ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(R)-V-0219 Mechanism of Action on GLP-1R: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-V-0219 is a potent, small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), a critical target in the treatment of type 2 diabetes and obesity. This document provides an in-depth technical overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its effects on GLP-1R signaling. As an enantiomer of the V-0219 compound, this compound enhances the receptor's response to endogenous GLP-1, leading to potentiation of downstream signaling pathways and ultimately augmenting insulin (B600854) secretion.[1][2] This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working on GLP-1R modulators.
Introduction to GLP-1R and Allosteric Modulation
The glucagon-like peptide-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis.[3] Upon binding of its endogenous ligand, GLP-1, the receptor activates intracellular signaling cascades, primarily through Gαs-protein coupling, leading to increased cyclic adenosine (B11128) monophosphate (cAMP) production.[4] This, in turn, stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner.[4] Peptidic GLP-1R agonists have become frontline therapies for type 2 diabetes and obesity.[5][6] However, the development of orally bioavailable, small-molecule modulators offers potential advantages in terms of administration and patient compliance.[5]
Positive allosteric modulators (PAMs) represent a promising therapeutic strategy.[7] Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a topographically distinct site, enhancing the affinity and/or efficacy of the endogenous ligand.[5] this compound is one such small-molecule PAM, demonstrating significant potential in preclinical studies.
Mechanism of Action of this compound
This compound acts as a positive allosteric modulator of the GLP-1R.[1] Its mechanism of action is characterized by the potentiation of GLP-1-mediated signaling. The primary effects of this compound are:
-
Enhancement of GLP-1R Activation: this compound significantly enhances the efficacy of GLP-1 in activating the GLP-1R.[3]
-
Potentiation of Downstream Signaling: This enhanced receptor activation leads to a potentiation of key downstream signaling pathways, including:
-
Augmentation of Insulin Secretion: The culmination of its effects on intracellular signaling is a potent, subnanomolar potentiation of GLP-1-stimulated insulin secretion from pancreatic beta cells.[3]
The effects of this compound are confirmed to be GLP-1R-mediated, as they are blocked by the GLP-1R antagonist, exendin(9-39)-NH2.[3]
Signaling Pathways
The signaling cascade initiated by GLP-1R activation and potentiated by this compound is depicted below.
Quantitative Data
The following tables summarize the key in vitro pharmacological data for V-0219 and its enantiomers.
Table 1: Potentiation of GLP-1R Activation
| Compound | Assay | Parameter | Value |
| This compound | Calcium Flux | EC₅₀ | 10 nM[3] |
| (S)-V-0219 | Calcium Flux | EC₅₀ | 10 nM[3] |
| GLP-1 (alone) | Calcium Flux | EC₅₀ | 45 nM[3] |
Table 2: Potentiation of cAMP Accumulation
| Compound | Condition | Parameter | Value |
| V-0219 (racemic) | In presence of GLP-1 | Maximal Potentiation | 42% > GLP-1 alone |
| V-0219 (racemic) + GLP-1 | - | EC₅₀ of GLP-1 | 7.7 nM |
| GLP-1 (alone) | - | EC₅₀ | 10.1 nM |
Table 3: Potentiation of Insulin Secretion
| Compound | Condition | Parameter | Value |
| V-0219 (racemic) | In presence of 0.2 nM GLP-1 | EC₅₀ | 0.008 nM[3] |
| Exendin(9-39)-NH₂ | Antagonism of V-0219 + GLP-1 | IC₅₀ | 6.3 nM[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
cAMP Accumulation Assay
This assay quantifies the intracellular accumulation of cAMP in response to GLP-1R activation.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the hGLP-1R (HEK-GLP-1R) are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), hygromycin, and puromycin.
-
Cell Plating: Cells are seeded into 96-well plates at a density of 10⁴ cells/well and grown for 24 hours.
-
Compound Addition: The culture medium is replaced with a stimulation buffer containing various concentrations of this compound in the presence or absence of a fixed concentration of GLP-1.
-
Incubation: The plates are incubated for 30 minutes at 37°C.
-
cAMP Detection: Intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay kit. Cells are lysed, and the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) are added.
-
Data Acquisition: After a 1-hour incubation at room temperature, the fluorescence is read on a compatible plate reader at 620 nm and 665 nm. The ratio of the two fluorescence signals is inversely proportional to the cAMP concentration.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following GLP-1R activation.
Methodology:
-
Cell Plating: HEK-GLP-1R cells are plated in black-walled, clear-bottom 96-well plates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Assay: The plate is placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is taken before the automated addition of this compound and/or GLP-1.
-
Data Acquisition: Fluorescence intensity is monitored in real-time to measure the change in intracellular calcium concentration upon compound addition.
Insulin Secretion Assay
This assay quantifies insulin release from pancreatic β-cells.
Methodology:
-
Cell Culture: Insulin-secreting cell lines, such as rat INS-1E or human EndoC-βH1 cells, are cultured in appropriate growth medium.
-
Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) to establish a basal state of insulin secretion.
-
Stimulation: The pre-incubation buffer is replaced with a high-glucose buffer (e.g., 16.7 mM glucose) containing various concentrations of this compound, GLP-1, or both.
-
Sample Collection: After a 2-hour incubation at 37°C, the supernatant is collected.
-
Insulin Quantification: The concentration of insulin in the supernatant is measured using a commercially available ELISA or HTRF kit.
-
Normalization: Insulin secretion data is often normalized to the total protein or DNA content of the cells in each well.
Conclusion
This compound is a potent positive allosteric modulator of the GLP-1R that enhances the receptor's signaling and augments glucose-stimulated insulin secretion. Its mechanism of action, characterized by the potentiation of cAMP accumulation and calcium mobilization, makes it a compelling candidate for further investigation as a potential oral therapeutic for type 2 diabetes and obesity. The data and protocols presented in this guide provide a comprehensive foundation for researchers in the field of GLP-1R pharmacology and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determine Kd for the glucagon GLP-1 receptor with Tag-lite HTRF technology [moleculardevices.com]
- 5. Allosteric Ligands of the Glucagon-Like Peptide 1 Receptor (GLP-1R) Differentially Modulate Endogenous and Exogenous Peptide Responses in a Pathway-Selective Manner: Implications for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular insights into ago-allosteric modulation of the human glucagon-like peptide-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Modeling and in Silico Screening of Potential Small-Molecule Allosteric Agonists of a Glucagon-like Peptide 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
(R)-V-0219: A Positive Allosteric Modulator of the GLP-1 Receptor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-V-0219, a novel, orally active small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). GLP-1R is a well-established therapeutic target for type 2 diabetes and obesity.[1][2] The development of orally bioavailable small-molecule PAMs like this compound represents a promising therapeutic strategy, potentially offering advantages over injectable peptide agonists.[1][2][3][4] This document summarizes the quantitative data, details key experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Core Compound Characteristics
This compound is an enantiomer of the racemic compound V-0219 (also referred to as compound 9 in primary literature), identified as a potent PAM of the GLP-1R.[3][5][6] It enhances the efficacy of the endogenous ligand, GLP-1, and demonstrates a subnanomolar potency in the potentiation of insulin (B600854) secretion with no significant off-target activities observed.[1][3] Both (R)- and (S)-enantiomers of V-0219 have shown comparable in vitro activity.[1][3]
Data Presentation
The following tables summarize the quantitative data for V-0219 and its enantiomers from in vitro and in vivo studies.
Table 1: In Vitro Activity of V-0219 and its Enantiomers
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| This compound | Calcium Flux | HEK cells expressing hGLP-1R | EC50 (in the presence of GLP-1) | 10 nM | [1][3][5] |
| (S)-V-0219 | Calcium Flux | HEK cells expressing hGLP-1R | EC50 (in the presence of GLP-1) | 10 nM | [1][3] |
| V-0219 (racemic) | cAMP Accumulation (in potentiation of GLP-1) | HEK293 cells expressing hGLP-1R | Concentration Range | 0.001-1 nM | [7] |
| V-0219 (racemic) | Insulin Secretion (in potentiation of GLP-1) | INS-1E rat insulinoma cells | - | Potentiates GLP-1 induced secretion | [7] |
| This compound | Insulin Secretion (in potentiation of GLP-1) | EndoC-βH1 human pancreatic cell line | - | Potentiates GLP-1 induced secretion | [1][3] |
| (S)-V-0219 | Insulin Secretion (in potentiation of GLP-1) | EndoC-βH1 human pancreatic cell line | - | Potentiates GLP-1 induced secretion | [1][3] |
Table 2: In Vivo Activity of V-0219 Enantiomers
| Compound | Animal Model | Test | Dose | Route | Effect | Reference |
| (S)-V-0219 | Male Wistar rats | Glucose Tolerance Test | 0.04 and 0.2 mg/kg | IP | Improved glucose handling | [1][3] |
| (S)-V-0219 | Fatty diabetic Zucker rats | Glucose Tolerance Test | 0.4 mg/kg | PO | Orally active, improved glucose handling | [3] |
| (S)-V-0219 | Male Wistar rats | Feeding Behavior | 5 µg/kg | ICV | Decreased feeding for up to 2 hours | [3] |
| V-0219 (racemic) | Wild-type mice | Glucose Tolerance Test | 0.1 mg/kg | - | Improves glucose tolerance | [7] |
| V-0219 (racemic) | Glp1r knockout mice | Glucose Tolerance Test | 0.1 mg/kg | - | No effect | [7] |
| V-0219 (racemic) | Rats | Feeding Behavior (in potentiation of exendin-4) | 0.001 mg/kg | - | Enhances reduction in food intake | [7] |
Signaling Pathways and Experimental Workflows
GLP-1R Signaling Pathway with this compound
The diagram below illustrates the canonical GLP-1R signaling pathway and the modulatory role of this compound. Activation of the GLP-1R by its endogenous ligand GLP-1 leads to the stimulation of adenylyl cyclase (AC) via the Gαs subunit, resulting in the production of cyclic AMP (cAMP).[8] this compound, as a PAM, binds to an allosteric site on the receptor, enhancing the signal transduction upon GLP-1 binding, leading to potentiated cAMP production and subsequent downstream effects such as insulin secretion.
Experimental Workflow for Characterization of this compound
The following diagram outlines a typical experimental workflow for the discovery and characterization of a GLP-1R PAM like this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from standard practices in the field.
Calcium Mobilization Assay in HEK293 cells stably expressing hGLP-1R
This assay is often used for primary screening to identify compounds that modulate GLP-1R activity.
-
Cell Culture: HEK293 cells stably expressing the human GLP-1R are cultured in DMEM with high glucose, supplemented with 10% fetal bovine serum, and a selection antibiotic at 37°C in a 5% CO2 humidified atmosphere.
-
Assay Preparation: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (e.g., 1 hour) at 37°C.
-
Compound Addition: The dye-containing buffer is removed, and cells are washed. Assay buffer is added, followed by the test compound (e.g., this compound) at various concentrations.
-
Agonist Stimulation and Signal Detection: After a short pre-incubation with the test compound, a sub-maximal concentration of GLP-1 is added to stimulate the receptor. Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The increase in fluorescence intensity, indicative of calcium mobilization, is measured. Data are normalized to the response of a control (GLP-1 alone) and EC50 values are calculated using a non-linear regression analysis.
cAMP Accumulation Assay
This assay provides a direct measure of Gαs-coupled receptor activation.
-
Cell Culture: HEK293 cells expressing hGLP-1R are cultured as described above.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and grown to near confluence.
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation, and cells are pre-incubated.
-
Test compounds (PAMs) are added at various concentrations, followed by a fixed concentration of GLP-1 (e.g., EC20).
-
The cells are incubated for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Following incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
-
Data Analysis: The amount of cAMP produced is quantified, and dose-response curves are generated to determine the potentiation of the GLP-1 response by the PAM.
Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1E Cells
This assay assesses the physiological endpoint of GLP-1R activation in a pancreatic beta-cell model.
-
Cell Culture: INS-1E cells are maintained in RPMI-1640 medium supplemented with fetal bovine serum, sodium pyruvate, β-mercaptoethanol, and antibiotics.
-
Assay Protocol:
-
Cells are seeded in 24-well plates.
-
Prior to the assay, cells are pre-incubated in a low-glucose Krebs-Ringer Bicarbonate (KRB) buffer for a period (e.g., 1-2 hours) to establish a basal state.
-
The pre-incubation buffer is replaced with KRB buffer containing either a low (e.g., 3 mM) or high (e.g., 17 mM) concentration of glucose.
-
Test compounds and/or GLP-1 are added to the wells.
-
Cells are incubated for a specified time (e.g., 2 hours) at 37°C.
-
The supernatant is collected, and the concentration of secreted insulin is measured using an ELISA or radioimmunoassay (RIA) kit.
-
-
Data Analysis: Insulin secretion is normalized to total protein or DNA content. The potentiation of glucose-stimulated insulin secretion by the test compound in the presence of GLP-1 is determined.
Oral Glucose Tolerance Test (OGTT) in Rodents
This in vivo assay evaluates the effect of a compound on glucose homeostasis.
-
Animals: Male Wistar rats or C57BL/6 mice are commonly used.
-
Procedure:
-
Animals are fasted overnight (approximately 16 hours) with free access to water.
-
A baseline blood sample is collected (time -30 or 0 min), typically from the tail vein, to measure fasting blood glucose.
-
The test compound (e.g., (S)-V-0219) or vehicle is administered via the desired route (e.g., oral gavage or intraperitoneal injection).
-
After a set pre-treatment time (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.
-
Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Blood glucose levels are measured using a glucometer.
-
-
Data Analysis: The area under the curve (AUC) for blood glucose concentration over time is calculated for each treatment group and compared to the vehicle control to assess the improvement in glucose tolerance.
Feeding Behavior Study in Rodents
This study assesses the anorectic effects of the compound.
-
Animals: Male Wistar rats are often used.
-
Procedure:
-
Animals are individually housed and acclimatized to the experimental conditions.
-
Food is typically removed for a period (e.g., 12-24 hours) before the test to ensure motivation to eat.
-
The test compound is administered, often intracerebroventricularly (ICV) to assess central effects, or systemically (IP, PO). In potentiation studies, the compound is co-administered with a GLP-1R agonist like exendin-4.
-
A pre-weighed amount of food is provided, and food intake is measured at regular intervals (e.g., 1, 2, 4, and 24 hours).
-
-
Data Analysis: The cumulative food intake for each treatment group is compared to the vehicle control group. The IC50 for the feeding inhibitory effect can be calculated when co-administered with an agonist.[3]
References
- 1. Tag-lite GLP1 Receptor Stable Cell Line (HEK293) | Revvity [revvity.com]
- 2. genscript.com [genscript.com]
- 3. mmpc.org [mmpc.org]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. e-jarb.org [e-jarb.org]
- 7. HEK293/Human GLP-1R Stable Cell Line (Medium Expression) | ACROBiosystems [acrobiosystems.com]
- 8. bpsbioscience.com [bpsbioscience.com]
(R)-V-0219: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
(R)-V-0219 , also known as (R)-enantiomer of compound 9, is a potent, small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). This document provides an in-depth technical overview of its chemical structure, physicochemical properties, mechanism of action, and biological activity, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
This compound is a synthetic compound belonging to the 1,2,4-oxadiazole (B8745197) class of molecules. Its systematic chemical name is (R)-4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine.
Table 1: Physicochemical Properties of V-0219 (Racemate)
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₂₀H₂₅F₃N₄O₂ | [1] |
| Molecular Weight | 410.43 g/mol | [1] |
| CAS Number | 878453-71-5 (for racemate) | [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO | |
Mechanism of Action
This compound functions as a positive allosteric modulator of the GLP-1R. Unlike orthosteric agonists that directly bind to the primary ligand binding site, PAMs bind to a distinct allosteric site on the receptor. This binding event potentiates the receptor's response to the endogenous ligand, GLP-1. The primary downstream signaling cascade of GLP-1R activation involves the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling pathway is crucial for glucose-dependent insulin (B600854) secretion from pancreatic β-cells.
Biological Activity
In Vitro Activity
Both enantiomers of V-0219, this compound and (S)-V-0219, have demonstrated comparable efficacy in in vitro assays. They potentiate GLP-1-induced calcium mobilization and insulin secretion in relevant cell lines.
Table 2: In Vitro Activity of V-0219 Enantiomers
| Assay | Cell Line | Parameter | This compound | (S)-V-0219 | Reference |
|---|---|---|---|---|---|
| Calcium Mobilization | HEK293 (hGLP-1R) | EC₅₀ (Potentiation of GLP-1) | ~10 nM | ~10 nM | [1] |
| Insulin Secretion | INS-1E | Potentiation of GLP-1 | Similar to (S)-enantiomer | Potentiates GLP-1 induced secretion |[1] |
In Vivo Activity and Pharmacokinetics
Due to the similar in vitro profiles of the two enantiomers, in vivo studies have predominantly focused on the (S)-enantiomer. Pharmacokinetic data for the racemic mixture of V-0219 in rats have been reported.
Table 3: Pharmacokinetic Parameters of Racemic V-0219 in Rats
| Route | Dose (mg/kg) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | t₁/₂ (h) | AUC (ng·h/mL) | F (%) | Reference |
|---|---|---|---|---|---|---|---|
| Oral | 10 | 0.83 | 184.91 | 2.86 | 644.45 | 38.92 | [1] |
| Intravenous | 2 | - | 491.99 | 3.25 | 310.92 | - |[1] |
Note: Specific pharmacokinetic data for the (R)-enantiomer is not extensively available in the reviewed literature. The decision to proceed with the (S)-enantiomer for in vivo studies was based on the comparable in vitro activities of both enantiomers.[1]
Experimental Protocols
Enantioselective Synthesis of this compound
The synthesis of this compound is achieved through a convergent synthetic route, involving the coupling of a key 1,2,4-oxadiazole intermediate with the (R)-enantiomer of a substituted piperidine (B6355638) derivative.
A detailed experimental protocol is described in the supplementary information of the primary literature.[1] The key steps involve:
-
Synthesis of the (R)-piperidine intermediate: This is typically achieved from the commercially available (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate through standard organic chemistry transformations.
-
Synthesis of the 1,2,4-oxadiazole intermediate: This involves the reaction of 4-(trifluoromethyl)benzonitrile (B42179) with hydroxylamine (B1172632) followed by cyclization.
-
Coupling and Purification: The two intermediates are then coupled, typically under basic conditions, followed by purification using chromatographic techniques to yield the final product, this compound.
In Vitro Calcium Mobilization Assay
This assay is used to determine the ability of this compound to potentiate GLP-1-induced calcium flux in cells expressing the human GLP-1R.
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human GLP-1R are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: this compound is added to the wells at various concentrations and incubated.
-
GLP-1 Stimulation: A sub-maximal concentration of GLP-1 is added to stimulate the receptor.
-
Signal Detection: The change in fluorescence, indicative of intracellular calcium levels, is measured using a fluorescence plate reader.
In Vitro Insulin Secretion Assay
This assay assesses the effect of this compound on GLP-1-stimulated insulin secretion from pancreatic β-cells.
-
Cell Culture: A suitable pancreatic β-cell line, such as rat insulinoma (INS-1E) cells, is cultured under standard conditions.
-
Pre-incubation: Cells are pre-incubated in a low-glucose buffer.
-
Treatment: Cells are then incubated with varying concentrations of this compound in the presence or absence of GLP-1 in a high-glucose buffer.
-
Supernatant Collection: The supernatant is collected to measure the amount of secreted insulin.
-
Insulin Quantification: Insulin levels are quantified using a commercially available ELISA kit.
Conclusion and Future Directions
This compound is a potent positive allosteric modulator of the GLP-1R with in vitro activity comparable to its (S)-enantiomer. The available data suggests that small-molecule PAMs of the GLP-1R, such as V-0219, represent a promising therapeutic strategy for the treatment of type 2 diabetes and obesity, potentially offering advantages in terms of oral bioavailability and a differentiated side-effect profile compared to peptide agonists.
While in vivo studies have primarily focused on the (S)-enantiomer, further investigation into the in vivo pharmacokinetic and pharmacodynamic properties of this compound is warranted. A direct comparison of the enantiomers in vivo would provide a more complete understanding of any potential stereoselective differences in their disposition and therapeutic effects. Such studies would be crucial for determining the optimal enantiomer for further clinical development.
References
In Vitro Characterization of (R)-V-0219: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-V-0219 is the (R)-enantiomer of V-0219, a potent, orally active, small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2] As a PAM, this compound enhances the signaling of the endogenous GLP-1 peptide, a key regulator of glucose homeostasis and appetite.[3][4] This document provides a comprehensive technical overview of the in vitro characterization of this compound, detailing its pharmacological activity, the experimental protocols used for its assessment, and its mechanism of action within the GLP-1R signaling pathway.
Pharmacological Data
The in vitro activity of this compound has been primarily assessed through its ability to potentiate GLP-1R-mediated signaling in response to the native ligand, GLP-1. Key quantitative data from these assays are summarized below.
Table 1: In Vitro Potency of this compound in Calcium Flux Assay
| Assay | Cell Line | Agonist | Parameter | This compound Value | GLP-1 (Comparator) |
| Calcium Flux Potentiation | HEK cells expressing hGLP-1R | GLP-1 | EC50 | 10 nM | 45 nM |
| Data sourced from Decara et al., 2022.[5] |
Table 2: In Vitro Functional Activity of V-0219 (Racemate)
| Assay | Cell Line | Conditions | Observation |
| cAMP Accumulation | HEK-293 cells expressing GLP-1R | In the presence of GLP-1 | Concentration-dependent potentiation |
| Insulin (B600854) Secretion | Rat INS-1 β-cells | High glucose (15 mM) + 10 nM GLP-1 | 1.8-fold potentiation of insulin secretion at 0.1 nM of V-0219 |
| Data for the racemate V-0219 is presented as indicative of the activity of its enantiomers. Sourced from Decara et al., 2022.[3][5] |
Signaling Pathway
This compound acts as a positive allosteric modulator of the GLP-1 receptor, a Class B G-protein coupled receptor (GPCR). The canonical signaling pathway for GLP-1R involves its coupling to the Gαs subunit of the G-protein complex. Activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][7] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to glucose-dependent insulin secretion from pancreatic β-cells.[6][8] this compound binds to an allosteric site on the GLP-1R, enhancing the receptor's response to the endogenous GLP-1 peptide and potentiating this signaling cascade.[5]
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize this compound and its racemate.
Calcium Flux Assay
This assay measures the potentiation of GLP-1 induced calcium mobilization in cells expressing the human GLP-1 receptor.
-
Cell Line: HEK-293 cells stably expressing human GLP-1R.
-
Protocol:
-
Cells are seeded in a 96-well plate and incubated.
-
The cells are loaded with a calcium-sensitive fluorescent dye.
-
This compound is added to the cells at various concentrations.
-
After a short incubation period, GLP-1 is added to stimulate the receptor.
-
The change in intracellular calcium concentration is measured by detecting the fluorescence signal over time using a plate reader.
-
The EC50 value is calculated from the dose-response curve of the potentiation effect.[2]
-
cAMP Accumulation Assay
This assay quantifies the level of cyclic AMP produced in response to GLP-1R activation, a direct measure of the receptor's signaling through the Gαs pathway.
-
Cell Line: HEK-293 cells stably expressing hGLP-1R (HEK-GLP-1).
-
Protocol:
-
HEK-GLP-1 cells are seeded in 96-well plates and grown for 24 hours.
-
The culture medium is replaced with fresh Opti-MEM containing 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) and 100 µM K579, and incubated for 10 minutes.
-
Test compounds (V-0219) are added and incubated for 15 minutes.
-
GLP-1(7-36)-NH2 is then added to the cells and incubated for a further 15 minutes.
-
cAMP formation is measured using a commercial cAMP assay kit (e.g., Cisbio cAMP dynamic range kit) according to the manufacturer's instructions.
-
Concentration-response curves are generated and fitted to a 4-parameter logistic equation to determine potency and efficacy.[5]
-
Insulin Release Assay
This assay assesses the functional consequence of GLP-1R potentiation by measuring insulin secretion from pancreatic beta cells.
-
Cell Lines: Rat INS-1 insulinoma cells or human EndoC-βH1 cells.
-
Protocol:
-
Cell monolayers are cultured in RPMI 1640 medium supplemented with 10% fetal calf serum.
-
Prior to the assay, cells are incubated in a low glucose medium.
-
The cells are then exposed to a high glucose medium in the presence or absence of GLP-1 and varying concentrations of V-0219.
-
After a 30-minute incubation, the supernatant is collected.
-
The concentration of insulin in the supernatant is quantified using a commercial ELISA kit.
-
The potentiation of glucose-stimulated insulin secretion (GSIS) by V-0219 in the presence of GLP-1 is determined.[5]
-
Selectivity
The racemate, V-0219, was screened against a panel of 54 G-protein coupled receptors. At a concentration of 10 µM, no significant off-target binding was observed, indicating a high degree of selectivity for the GLP-1R.[5]
Conclusion
The in vitro characterization of this compound demonstrates its activity as a potent positive allosteric modulator of the GLP-1 receptor. It effectively enhances GLP-1-mediated signaling, leading to increased intracellular calcium, cAMP accumulation, and potentiation of glucose-stimulated insulin secretion. Its high selectivity and functional efficacy in these preclinical assays underscore its potential as a therapeutic agent for metabolic disorders such as type 2 diabetes and obesity.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 5. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 7. The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GLP1R inhibits the progression of endometrial carcinoma through activation of cAMP/PKA pathway - PMC [pmc.ncbi.nlm.nih.gov]
(R)-V-0219: A Technical Guide for Researchers in Obesity and Type 2 Diabetes
An In-depth Technical Guide on the Core Research and Methodologies Related to the GLP-1R Positive Allosteric Modulator V-0219
This technical guide provides a comprehensive overview of (R)-V-0219, a small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), for researchers and drug development professionals in the fields of obesity and type 2 diabetes. V-0219, also identified as compound 9, has demonstrated potential as an oral therapeutic agent for "diabesity," a term highlighting the dual epidemics of diabetes and obesity.[1][2][3][4][5][6] This document outlines the mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways associated with V-0219 and its enantiomers.
Core Concepts and Mechanism of Action
V-0219 is an orally active, potent PAM of the GLP-1R.[4][7] Unlike GLP-1R agonists that directly activate the receptor, V-0219 enhances the receptor's response to the endogenous ligand, GLP-1.[1][2] This allosteric modulation offers the potential for improved receptor specificity and a reduction in side effects compared to orthosteric agonists.[1][4] The primary therapeutic rationale for V-0219 lies in its ability to potentiate glucose-stimulated insulin (B600854) secretion and reduce food intake, key mechanisms for managing type 2 diabetes and obesity.[1][2][5]
V-0219 contains a stereocenter, leading to the existence of this compound and (S)-V-0219 enantiomers.[1] In vitro studies have shown that both enantiomers exhibit comparable efficacy in potentiating GLP-1R-mediated signaling.[1][2] However, in vivo studies have predominantly focused on the (S)-enantiomer, which has demonstrated oral efficacy in animal models.[1][2][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on V-0219 and its enantiomers.
Table 1: In Vitro Activity of V-0219 Enantiomers
| Parameter | This compound | (S)-V-0219 | Cell Line | Assay Description | Source |
| EC50 | 10 nM | 10 nM | HEK cells expressing hGLP-1R | Potentiation of GLP-1 induced calcium fluxes | [1][2] |
| GLP-1 Potentiation | ~2-fold increase in max signal | ~2-fold increase in max signal | HEK cells expressing hGLP-1R | Potentiation of GLP-1 induced calcium fluxes at 0.1 nM | [1][2] |
| Insulin Secretion | Similar potentiation to (S)-enantiomer | Potentiates GLP-1 stimulated insulin secretion | EndoC-βH1 human pancreatic cells | Measured under high glucose conditions | [1][2] |
Table 2: In Vivo Efficacy of (S)-V-0219
| Animal Model | Dose & Route | Effect | Source |
| Male Wistar Rats | 0.04 and 0.2 mg/kg, i.p. | Improved glucose handling after a glucose challenge | [1][2] |
| Fatty Zucker Rats | 0.4 mg/kg, intragastrically | Orally active, improved glucose handling after a glucose challenge | [1][2] |
| Male Wistar Rats | 0.1, 0.5, and 5 µg/kg, i.c.v. | Reduced food intake | [1][2] |
| GLP-1R KO Mice | Not specified | Inactive, confirming GLP-1R mediated effect | [1] |
Table 3: Pharmacokinetic Profile of V-0219 (Racemic Mixture)
| Parameter | Value | Conditions | Source |
| Half-life (t1/2) | ~3 hours | In plasma (2 mg/kg, i.v. and 10 mg/kg, p.o.) | [1] |
| Time to Maximum Concentration (Tmax) | 50 minutes | Post-oral ingestion | [1] |
| Oral Bioavailability | 39% | Not specified | [1] |
Signaling Pathways and Experimental Workflows
GLP-1R Signaling Pathway Modulated by V-0219
The binding of GLP-1 to its receptor activates a G-protein-coupled signaling cascade, leading to the production of cyclic AMP (cAMP) and an increase in intracellular calcium. V-0219, as a PAM, enhances this signaling in the presence of GLP-1, leading to a greater downstream effect, including the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.
Caption: V-0219 enhances GLP-1R signaling by binding to an allosteric site.
Experimental Workflow for In Vitro Characterization
The following diagram illustrates a typical workflow for the in vitro characterization of V-0219's activity on the GLP-1R.
Caption: Workflow for in vitro characterization of V-0219.
Detailed Experimental Protocols
In Vitro Calcium Flux Assay
-
Cell Line: HEK-293 cells stably expressing the human GLP-1 receptor (hGLP-1R).
-
Methodology:
-
Cells are seeded in 96-well plates and grown to confluence.
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer for a specified time at 37°C.
-
After incubation, the dye-containing buffer is removed, and cells are washed with an assay buffer.
-
A baseline fluorescence reading is taken.
-
V-0219 (or vehicle control) is added to the wells at various concentrations.
-
After a short incubation period, a sub-maximal concentration of GLP-1 is added to stimulate the receptor.
-
Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader.
-
Data is normalized to the baseline fluorescence and expressed as a percentage of the maximal response to a saturating concentration of GLP-1.
-
EC50 values are calculated from the dose-response curves.[1][2]
-
In Vitro Insulin Secretion Assay
-
Cell Lines:
-
EndoC-βH1 (human pancreatic beta-cell line)
-
INS-1E (rat insulinoma cell line)
-
-
Methodology:
-
Cells are seeded in 24- or 48-well plates and cultured until they reach the desired confluence.
-
Prior to the assay, cells are pre-incubated in a low-glucose Krebs-Ringer bicarbonate buffer (or similar) for a defined period to establish a basal state.
-
The pre-incubation buffer is then replaced with fresh buffer containing low or high glucose concentrations, along with V-0219, GLP-1, or a combination of both.
-
Cells are incubated for a specified time (e.g., 30 minutes) at 37°C.[1]
-
Following incubation, the supernatant is collected to measure the amount of secreted insulin.
-
Insulin concentration in the supernatant is quantified using a commercially available ELISA kit.
-
Data is typically normalized to the total protein content of the cells in each well.[1][2]
-
In Vivo Glucose Tolerance Test
-
Animal Models:
-
Male Wistar rats
-
Fatty Zucker rats (a model of obesity and insulin resistance)
-
Wild-type and GLP-1R knockout (KO) mice
-
-
Methodology:
-
Animals are fasted overnight (e.g., 12 hours) with free access to water.[1]
-
A baseline blood glucose measurement is taken from the tail vein.
-
(S)-V-0219 is administered via the desired route (intraperitoneal, i.p., or intragastric, i.g.).
-
After a specified pre-treatment period, a glucose load (e.g., 2 g/kg) is administered intraperitoneally.[1][2]
-
Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
The area under the curve (AUC) for blood glucose is calculated to assess the overall improvement in glucose tolerance.
-
In Vivo Food Intake Study
-
Animal Model: Male Wistar rats.
-
Methodology:
-
Animals are fasted for a period (e.g., 12 hours) to induce a feeding response.[1]
-
(S)-V-0219 is administered, typically via intracerebroventricular (i.c.v.) injection to assess central effects on appetite.
-
Immediately after administration, pre-weighed food is provided to the animals.
-
Food intake is measured at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
The cumulative food intake is calculated and compared between treatment groups.[1]
-
Conclusion
V-0219 represents a promising small-molecule approach to the treatment of obesity and type 2 diabetes through the positive allosteric modulation of the GLP-1R. The available data indicates that both (R) and (S) enantiomers are active in vitro, with the (S)-enantiomer demonstrating oral efficacy in preclinical models of metabolic disease. The detailed protocols and summarized data in this guide are intended to provide a solid foundation for researchers interested in further investigating the therapeutic potential of V-0219 and similar compounds. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of the individual enantiomers and to translate these promising preclinical findings into clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docta.ucm.es [docta.ucm.es]
- 4. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 5. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
The Impact of (R)-V-0219 on GLP-1R-Mediated Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cellular pathways affected by the (R)-enantiomer of V-0219, a small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). As a PAM, (R)-V-0219 enhances the signaling of the endogenous ligand, GLP-1, offering a promising therapeutic approach for type 2 diabetes and obesity.[1][2] This document outlines the quantitative effects of this compound on key GLP-1R signaling cascades, provides detailed experimental protocols for assessing these effects, and visualizes the involved pathways and workflows.
Core Cellular Pathways Modulated by this compound
The primary mechanism of this compound involves the potentiation of GLP-1R signaling. The GLP-1R is a Class B G protein-coupled receptor (GPCR) that plays a crucial role in glucose homeostasis. Its activation initiates a cascade of intracellular events, primarily through the Gαs protein, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac), culminating in insulin (B600854) secretion from pancreatic β-cells. GLP-1R activation also leads to the mobilization of intracellular calcium, another key signal for insulin release.
This compound has been shown to significantly enhance GLP-1-stimulated calcium fluxes and insulin secretion.[1][3] While both the (R) and (S) enantiomers of V-0219 demonstrate comparable in vitro activity, this guide focuses on the available data for the (R)-enantiomer where specified.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on GLP-1R-mediated signaling pathways based on published in vitro studies.
| Assay | Cell Line | Condition | Parameter | Value | Reference |
| Calcium Flux | HEK-293 (stably expressing hGLP-1R) | In the presence of GLP-1 | EC50 | 10 nM | [3][4] |
| Potentiation of GLP-1 | Max. Signal Increase | ~2-fold | [1][3] | ||
| Insulin Secretion | INS-1E (rat insulinoma) | Potentiation of GLP-1 (0.2 nM) | EC50 | 0.008 nM | [1] |
| Potentiation of GLP-1 | Max. Increase | ~1.8-fold | [1] | ||
| cAMP Accumulation | HEK-GLP-1R | Potentiation of GLP-1 | Max. Potentiation | 42% > GLP-1 alone | [1] |
Note: Data for cAMP accumulation and insulin secretion potentiation with a specific EC50 value were reported for the racemic V-0219 (compound 9), with both enantiomers showing similar in vitro behavior.[1][3]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on GLP-1R signaling. These protocols are based on standard methodologies reported in the literature for GLP-1R research and incorporate specific details from studies on V-0219 where available.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to potentiate GLP-1-induced increases in intracellular calcium concentration.
-
Objective: To quantify the potentiation of GLP-1-induced calcium flux by this compound.
-
Cell Line: HEK-293 cells stably expressing the human GLP-1R (hGLP-1R).
-
Key Reagents:
-
Fluo-4 AM or Fluo-8 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
GLP-1 (7-36) amide
-
This compound
-
-
Experimental Workflow Diagram:
Calcium Mobilization Assay Workflow. -
Detailed Protocol:
-
Cell Plating: Seed HEK-293 cells stably expressing hGLP-1R into black-walled, clear-bottom 96-well or 384-well microplates at a density of 40,000 to 80,000 cells/well. Allow cells to adhere and grow overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a dye-loading solution containing Fluo-4 AM (e.g., 2-5 µM) and an equal volume of Pluronic F-127 (0.02-0.04%) in HBSS with 20 mM HEPES.
-
Remove the culture medium from the cells and add 100 µL (for 96-well plate) of the dye-loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed, sub-maximal concentration of GLP-1 (e.g., EC20-EC25) in HBSS with 20 mM HEPES.
-
Fluorescence Measurement:
-
Use a fluorescence plate reader, such as a FlexStation or FLIPR, with excitation at ~490 nm and emission at ~525 nm.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add the this compound dilutions (or vehicle control) to the wells and incubate for a specified time (e.g., 10 minutes).[3]
-
Add the fixed concentration of GLP-1 to all wells and immediately begin recording the fluorescence intensity for 1-3 minutes.
-
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. The potentiation by this compound is calculated relative to the response of GLP-1 alone. Plot the dose-response curve for this compound to determine its EC50 value.
-
cAMP Accumulation Assay
This assay quantifies the potentiation of GLP-1-induced cyclic AMP production by this compound.
-
Objective: To measure the effect of this compound on GLP-1-stimulated cAMP levels.
-
Cell Line: HEK-293 cells expressing hGLP-1R or CHO cells expressing hGLP-1R.
-
Key Reagents:
-
HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection kit (e.g., from Cisbio).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX, 500 µM).
-
GLP-1 (7-36) amide.
-
This compound.
-
Cell lysis buffer (provided in the kit).
-
-
Detailed Protocol:
-
Cell Plating: Plate cells in a 96-well or 384-well white microplate and culture overnight.
-
Assay Procedure:
-
Aspirate the culture medium and replace it with stimulation buffer (e.g., HBSS) containing a PDE inhibitor like IBMX. Incubate for 30 minutes at 37°C.
-
Add serial dilutions of this compound along with a fixed concentration or a full dose-response curve of GLP-1.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells by adding the HTRF lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP cryptate).
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Detection: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and convert it to cAMP concentration using a standard curve run in parallel.[5] Analyze the dose-response curves to determine changes in GLP-1 potency (EC50) and efficacy (Emax) in the presence of this compound.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ability of this compound to enhance insulin secretion from pancreatic β-cells in a glucose-dependent manner.
-
Objective: To determine the potentiation of GLP-1-mediated insulin secretion by this compound.
-
Cell Line: INS-1E (rat insulinoma) or EndoC-βH1 (human β-cell line).
-
Key Reagents:
-
Krebs-Ringer Bicarbonate HEPES buffer (KRBH).
-
Low glucose solution (e.g., 2.8 mM).
-
High glucose solution (e.g., 16.7 mM).
-
GLP-1 (7-36) amide.
-
This compound.
-
Insulin detection kit (e.g., HTRF or ELISA).
-
-
Detailed Protocol:
-
Cell Plating: Seed INS-1E or EndoC-βH1 cells in 24- or 48-well plates and culture until they reach ~80% confluency.
-
Pre-incubation:
-
Gently wash the cells twice with a glucose-free KRBH buffer.
-
Pre-incubate the cells in KRBH buffer with low glucose (2.8 mM) for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.
-
-
Stimulation:
-
Aspirate the pre-incubation buffer.
-
Add fresh KRBH buffer containing either low glucose or high glucose (16.7 mM).
-
Add different concentrations of this compound with or without a fixed concentration of GLP-1 to the appropriate wells.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Supernatant Collection: Carefully collect the supernatant from each well. The supernatant contains the secreted insulin.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a sensitive immunoassay such as HTRF or ELISA, according to the manufacturer's instructions.
-
Data Analysis: Normalize the secreted insulin levels to the total protein content or cell number in each well. Calculate the fold-potentiation of GLP-1-stimulated insulin secretion by this compound and determine its EC50.[1]
-
ERK1/2 Phosphorylation Assay
While specific data for this compound on ERK phosphorylation is not yet published, this is a key pathway for GLP-1R signaling. This protocol describes a common method for its assessment.
-
Objective: To measure the effect of this compound on GLP-1-induced ERK1/2 phosphorylation.
-
Cell Line: CHO or HEK-293 cells expressing hGLP-1R.
-
Key Reagents:
-
AlphaScreen SureFire ERK1/2 p-Thr202/Tyr204 Assay Kit.
-
Cell lysis buffer (provided in the kit).
-
Serum-free culture medium.
-
GLP-1 (7-36) amide.
-
This compound.
-
-
Detailed Protocol:
-
Cell Culture and Starvation: Plate cells and grow overnight. Before the assay, starve the cells in serum-free medium for 4-6 hours to reduce basal ERK phosphorylation.
-
Stimulation: Treat the cells with various concentrations of this compound and/or GLP-1 for a short period (typically 5-10 minutes) at 37°C.
-
Cell Lysis: Remove the stimulation medium and add the SureFire lysis buffer. Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Assay Procedure:
-
Transfer a small aliquot of the cell lysate to a 384-well Proxiplate.
-
Add the AlphaScreen Acceptor beads mix and incubate for 2 hours at room temperature.
-
Add the AlphaScreen Donor beads and incubate for another 2 hours in the dark.
-
-
Detection: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: The AlphaScreen signal is proportional to the amount of phosphorylated ERK1/2. Analyze dose-response curves to determine the effect of this compound on GLP-1-induced ERK phosphorylation.[6]
-
β-Arrestin Recruitment Assay
This assay would determine if this compound exhibits bias in its modulation, i.e., whether it preferentially potentiates G-protein signaling over β-arrestin recruitment.
-
Objective: To measure the effect of this compound on GLP-1-induced β-arrestin recruitment to the GLP-1R.
-
Technology: PathHunter β-Arrestin Recruitment Assay (DiscoverX) or BRET-based assays.
-
Cell Line: A cell line co-expressing the GLP-1R fused to a fragment of β-galactosidase (ProLink) and β-arrestin fused to the complementing enzyme fragment (EA).
-
Detailed Protocol (PathHunter):
-
Cell Plating: Thaw and plate the PathHunter GLP-1R β-Arrestin cells in the provided cell plating reagent into a 384-well white assay plate. Incubate overnight.
-
Compound Addition: Add serial dilutions of this compound with or without GLP-1 to the cells.
-
Incubation: Incubate the plate for 90-180 minutes at 37°C.
-
Detection:
-
Equilibrate the plate and the PathHunter Detection Reagents to room temperature.
-
Add the detection reagent mixture to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Reading: Read the chemiluminescent signal on a standard plate reader.
-
Data Analysis: The light output is proportional to the extent of β-arrestin recruitment. Analyze the dose-response curves to assess the modulatory effect of this compound.[7][8]
-
Conclusion
This compound acts as a potent positive allosteric modulator of the GLP-1R, significantly enhancing downstream signaling pathways critical for insulin secretion, namely cAMP accumulation and intracellular calcium mobilization. The provided data and protocols offer a framework for the continued investigation and characterization of this compound and other GLP-1R modulators. Understanding the precise effects on these cellular pathways is essential for the development of novel oral therapeutics for metabolic diseases. Further studies are warranted to explore its potential for biased modulation, particularly concerning the β-arrestin and ERK signaling pathways.
References
- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Eurofins Discoverx PathHunter eXpress GLP1R CHO-K1 β-Arrestin-1 GPCR Assay, | Fisher Scientific [fishersci.com]
- 8. cosmobio.co.jp [cosmobio.co.jp]
Methodological & Application
Application Notes and Protocols for (R)-V-0219 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro experimental protocols for characterizing (R)-V-0219, a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). The following sections detail the methodologies for key assays, present quantitative data in a structured format, and include diagrams of the relevant signaling pathway and experimental workflows.
Introduction
This compound is the (R)-enantiomer of V-0219, a small molecule identified as a potent, orally active PAM of the GLP-1R.[1][2][3][4] As a PAM, this compound enhances the receptor's response to its endogenous ligand, GLP-1, rather than activating it directly. This modulation leads to downstream effects such as potentiation of insulin (B600854) secretion, making it a promising candidate for the treatment of type 2 diabetes and obesity.[1][5][6][7][8][9] The in vitro studies detailed below are crucial for elucidating its mechanism of action and pharmacological profile.
Quantitative Data Summary
The following table summarizes the key quantitative data from in vitro studies of this compound.
| Assay Type | Cell Line | Parameter | This compound | GLP-1 | Reference |
| Calcium Flux | HEK-293 (hGLP-1R) | EC50 | 10 nM | 45 nM | [1][10] |
| Insulin Secretion Potentiation | Rat INS-1 β-cells | Potentiation of GLP-1 (10 nM) induced secretion | 1.8-fold potentiation at 0.1 nM | - | [10] |
| cAMP Production | HEK-293 (hGLP-1R) | Potentiation of GLP-1 | 42% higher than GLP-1 alone (at 0.1 nM) | - | [3] |
Signaling Pathway
This compound acts as a PAM at the GLP-1 receptor, a Gs-coupled G protein-coupled receptor (GPCR). Upon binding of GLP-1, the receptor undergoes a conformational change, activating the Gs alpha subunit. This, in turn, activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to calcium mobilization from intracellular stores and potentiation of glucose-dependent insulin secretion from pancreatic β-cells.
Experimental Protocols
Calcium Flux Assay
This assay measures the ability of this compound to potentiate GLP-1-induced intracellular calcium mobilization in cells expressing the human GLP-1 receptor.[2][3]
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: Culture HEK-293 cells stably expressing the human GLP-1R in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).
-
Cell Preparation: On the day of the assay, harvest the cells and resuspend them in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Indo-1 AM at a final concentration of 1-5 µM) by incubating at 37°C for 30-60 minutes in the dark.
-
Washing: After incubation, wash the cells twice with the assay buffer to remove excess dye.
-
Compound Addition: Resuspend the cells in the assay buffer and add varying concentrations of this compound or vehicle control. Incubate for 10 minutes at room temperature.
-
Agonist Stimulation: Add a sub-maximal concentration of GLP-1 (e.g., EC25) to the cells.
-
Data Acquisition: Immediately after adding GLP-1, acquire data using a flow cytometer capable of measuring the fluorescence of the calcium indicator over time.
-
Data Analysis: Analyze the kinetic data to determine the percentage of responding cells or the change in fluorescence intensity. Plot dose-response curves to calculate the EC50 values for this compound in the presence of GLP-1.
Insulin Secretion Assay
This assay evaluates the potentiation of glucose-stimulated insulin secretion (GSIS) by this compound in pancreatic β-cell lines.[10]
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: Culture INS-1 or EndoC-βH1 cells in their respective recommended growth media.
-
Seeding: Seed the cells into 24- or 48-well plates and allow them to adhere and grow to a suitable confluency.
-
Pre-incubation: Wash the cells with a Krebs-Ringer bicarbonate (KRB) buffer containing low glucose (e.g., 2.8 mM) and pre-incubate for 1-2 hours at 37°C.
-
Treatment: Replace the pre-incubation buffer with KRB buffer containing high glucose (e.g., 16.7 mM) and varying concentrations of this compound, with and without a fixed concentration of GLP-1 (e.g., 10 nM).
-
Incubation: Incubate the cells for a defined period (e.g., 30-120 minutes) at 37°C.
-
Supernatant Collection: After incubation, collect the supernatant from each well.
-
Insulin Quantification: Measure the concentration of insulin in the supernatant using a commercially available ELISA or HTRF kit.
-
Data Analysis: Normalize the insulin secretion to the total protein content or cell number in each well. Calculate the fold potentiation of GLP-1-stimulated insulin secretion by this compound.
cAMP Accumulation Assay
This assay measures the effect of this compound on GLP-1-induced cyclic AMP production.
Detailed Methodology:
-
Cell Culture: Culture HEK-293 cells stably expressing the hGLP-1R.
-
Cell Preparation: Harvest the cells and resuspend them in an assay buffer containing a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Compound Addition: Add varying concentrations of this compound to the cells, followed by the addition of different concentrations of GLP-1.
-
Incubation: Incubate the cells at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP levels in the cell lysates using a competitive immunoassay, such as HTRF, ELISA, or radioimmunoassay.
-
Data Analysis: Generate dose-response curves for GLP-1 in the presence and absence of this compound. Analyze the data to determine the potentiation of the GLP-1 response.
Conclusion
The in vitro protocols described provide a robust framework for the characterization of this compound as a GLP-1R positive allosteric modulator. These assays are essential for determining its potency, efficacy, and mechanism of action, and for guiding further drug development efforts.
References
- 1. Glucagon-Like Peptide-1 Receptor Agonist and Glucagon Increase Glucose-Stimulated Insulin Secretion in Beta Cells via Distinct Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Over-expression of the glucagon-like peptide-1 receptor on INS-1 cells confers autocrine stimulation of insulin gene promoter activity: a strategy for production of pancreatic β-cell lines for use in transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application Note: Calcium Flux Assay for the GLP-1R PAM (R)-V-0219 in HEK293 Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
(R)-V-0219 is a potent, orally active small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity.[1][2][3] As a PAM, this compound enhances the receptor's response to its endogenous ligand, GLP-1. Studies have demonstrated that this compound can activate intracellular calcium fluxes in Human Embryonic Kidney 293 (HEK293) cells stably expressing the human GLP-1R.[1][4] This application note provides a detailed protocol for measuring the intracellular calcium mobilization induced by this compound in HEK293 cells using a fluorescent, plate-based assay. The protocol is designed for a 96-well format and utilizes the calcium-sensitive dye Fluo-4 AM.
Signaling Pathway
The GLP-1R is a class B G-protein coupled receptor (GPCR) that primarily signals through the Gαs-adenylyl cyclase-cAMP pathway.[5] However, like many GPCRs, it can also couple to other G-proteins, including Gαq, particularly in heterologous expression systems like HEK293 cells.[5][6] Activation of the Gαq pathway initiates a signaling cascade that leads to the mobilization of intracellular calcium.
The proposed mechanism is as follows:
-
The endogenous agonist GLP-1 binds to the GLP-1R. This compound binds to an allosteric site on the receptor, potentiating the effect of GLP-1.
-
The activated receptor stimulates the Gαq protein.
-
Gαq activates the enzyme Phospholipase C (PLC).
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ diffuses through the cytoplasm and binds to IP₃ receptors, which are ligand-gated Ca²⁺ channels on the membrane of the endoplasmic reticulum (ER).
-
This binding triggers the release of stored Ca²⁺ from the ER into the cytoplasm, leading to a rapid increase in the intracellular calcium concentration, which can be measured by a fluorescent indicator.[7]
Experimental Protocol
This protocol is optimized for a 96-well plate format using HEK293 cells stably expressing the human GLP-1R.
Materials and Reagents
-
Cells: HEK293 cells stably expressing human GLP-1R (HEK-hGLP-1R).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 4.5 g/L glucose, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin).[8]
-
Plates: Black-wall, clear-bottom 96-well microplates.
-
Coating Solution: Poly-L-ornithine or Poly-D-lysine (20 µg/mL in sterile water).[8]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent Dye: Fluo-4 AM (e.g., from Invitrogen).
-
Dye Loading Additives: Pluronic® F-127 (20% w/v in DMSO) and Probenecid (water-soluble).
-
Test Compound: this compound hydrochloride stock solution (e.g., 10 mM in DMSO).
-
Agonist: Glucagon-like peptide-1 (7-36) amide stock solution (e.g., 1 mM in water or buffer).
-
Positive Control: Ionomycin or ATP.
-
Equipment: Fluorescence microplate reader with automated liquid handling and kinetic reading capabilities (e.g., FlexStation® 3).[8]
Methodology
Step 1: Cell Culture and Plating
-
Culture HEK-hGLP-1R cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.
-
Coat the wells of a 96-well plate by adding 50 µL of Poly-L-ornithine solution to each well and incubating for at least 15 minutes at 37°C.[8] Aspirate the solution and allow the plate to dry.
-
Harvest cells using trypsin and resuspend them in fresh culture medium.
-
Seed the cells into the coated 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 18-24 hours to allow for cell adherence and formation of a near-confluent monolayer.
Step 2: Dye Loading
-
Prepare a 2X Fluo-4 dye loading solution in the assay buffer. For 10 mL of solution (sufficient for one plate):
-
Start with 10 mL of Assay Buffer.
-
Add 20 µL of a 1 mM Fluo-4 AM stock solution (final concentration ~2 µM).
-
Add 10 µL of 20% Pluronic F-127 (final concentration ~0.02%).[8]
-
Add Probenecid to a final concentration of 2.5 mM to prevent dye leakage.
-
Vortex gently to mix.
-
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL of the Fluo-4 dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
Step 3: Compound Preparation and Assay
-
During the dye loading incubation, prepare a separate "compound plate" containing serial dilutions of this compound and GLP-1 in assay buffer at 2X the final desired concentration. Include wells for vehicle control (DMSO) and positive control (e.g., ATP).
-
After incubation, do not wash the cells (this is a "no-wash" protocol which often yields higher signal-to-noise ratios).
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence kinetics (Excitation: ~490 nm, Emission: ~525 nm) at 37°C.[6]
-
Establish a stable baseline fluorescence reading for 15-20 seconds.
-
Configure the instrument's fluidics to transfer 100 µL from the compound plate to the cell plate.
-
Continue recording the fluorescence signal for at least 120-180 seconds to capture the peak calcium response and its subsequent decay.[6]
Experimental Workflow
Data Presentation and Analysis
-
Data Normalization: The raw fluorescence data (Relative Fluorescence Units, RFU) should be normalized. The response can be expressed as the change in fluorescence (ΔF) over the initial baseline fluorescence (F₀), or simply as the peak RFU minus the baseline RFU.
-
Dose-Response Curves: Plot the normalized response against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation to determine potency (EC₅₀) and efficacy (Eₘₐₓ).
-
PAM Activity: To characterize this compound as a PAM, dose-response curves for GLP-1 should be generated in the absence and presence of a fixed concentration of this compound. A leftward shift in the GLP-1 EC₅₀ value or an increase in the Eₘₐₓ indicates positive allosteric modulation.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound in a calcium flux assay using HEK293 cells stably expressing the human GLP-1R.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Calcium Mobilization | HEK-hGLP-1R | EC₅₀ | 10 nM | [1][9] |
| GLP-1 | Calcium Mobilization | HEK-hGLP-1R | EC₅₀ | 45 nM | [1][9] |
Table 1: In vitro potency of this compound and GLP-1 in a calcium flux assay. The EC₅₀ value for this compound reflects its potentiation of the GLP-1 receptor, leading to calcium mobilization.[1][9]
References
- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucagon-like peptide-1 mobilizes intracellular Ca2+ and stimulates mitochondrial ATP synthesis in pancreatic MIN6 beta-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for (R)-V-0219 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-V-0219 is the R-enantiomer of V-0219, a potent and orally active small molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3][4][5][6][7] As a PAM, this compound enhances the receptor's response to its endogenous ligand, GLP-1, thereby potentiating downstream signaling pathways involved in glucose homeostasis and appetite regulation.[2][3] These characteristics make this compound a valuable research tool for studies related to type 2 diabetes, obesity, and associated metabolic disorders.[1][5]
This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent. It also includes information on the compound's mechanism of action and relevant signaling pathways.
Data Presentation
Chemical and Physical Properties
| Property | Value | Reference |
| Full Chemical Name | 4-[[1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-3-piperidinyl]methyl]-morpholine | [2] |
| Molecular Formula | C₂₀H₂₅F₃N₄O₂ | [2] |
| Molecular Weight | 410.43 g/mol | [5] |
| Appearance | Solid | [2] |
Solubility
| Solvent | Concentration | Reference |
| DMSO | ≥ 10 mM | [1] |
| DMSO | 97 mg/mL (236.33 mM) | [5] |
| Water | Soluble (as hydrochloride salt) | [2] |
Recommended Storage Conditions for Stock Solution
| Temperature | Duration | Reference |
| -80°C | 6 months | [1][5] |
| -20°C | 1 month | [1][5] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 41.04 mg of this compound.
-
Add DMSO: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials to minimize freeze-thaw cycles.[1][5] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][5]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the DMSO stock solution to prepare working solutions for cell-based assays.
Materials:
-
This compound DMSO stock solution (e.g., 100 mM)
-
Appropriate cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or plates
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional): Depending on the final desired concentration, it may be necessary to perform an intermediate dilution in DMSO or the assay buffer.
-
Final Dilution: Serially dilute the stock or intermediate solution into the appropriate cell culture medium or assay buffer to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability or the experimental outcome (typically ≤ 0.1%).
-
Mix Thoroughly: Gently mix the working solutions by pipetting or gentle vortexing.
-
Use Immediately: Use the freshly prepared working solutions in your experiments immediately.
Mandatory Visualizations
Signaling Pathway of this compound at the GLP-1 Receptor
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (R)-V-0219 Administration in Glucose Tolerance Tests
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of (R)-V-0219, a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), in the context of glucose tolerance tests. The information is intended to guide researchers in designing and executing robust in vivo experiments to evaluate the therapeutic potential of this compound and similar compounds for conditions related to glucose metabolism, such as type 2 diabetes and obesity.[1][2][3][4]
This compound enhances the signaling of the GLP-1R in a glucose-dependent manner, leading to potentiation of insulin (B600854) secretion.[2][4] This makes the glucose tolerance test a critical assay for characterizing its in vivo efficacy. The protocols provided below are based on established preclinical methodologies and specific details from studies involving V-0219.[2][5]
Data Presentation
The following tables summarize key quantitative parameters for conducting glucose tolerance tests with this compound based on available literature.
Table 1: Recommended Dosage and Administration Route for this compound
| Animal Model | Administration Route | Recommended Dose Range | Vehicle | Pre-treatment Time Before Glucose Challenge | Reference |
| Wistar Rats | Intraperitoneal (IP) | 0.04 - 0.2 mg/kg | Saline or Water | 30 minutes | [2] |
| Zucker (fa/fa) Rats | Intragastric (Oral Gavage) | 0.4 mg/kg | Water | 30 minutes | [2] |
| C57BL/6N Mice | Intraperitoneal (IP) | 0.1 mg/kg | Saline or Water | 30 minutes | [2] |
Table 2: Standard Parameters for Glucose Tolerance Tests
| Parameter | Oral Glucose Tolerance Test (OGTT) | Intraperitoneal Glucose Tolerance Test (IPGTT) |
| Animal Fasting Duration | 12-18 hours (overnight) | 5-18 hours |
| Glucose Dose | 2 g/kg body weight | 2 g/kg body weight |
| Glucose Solution | 20% glucose in water | 20% glucose in saline |
| Administration Volume | 10 µL/g body weight | 10 µL/g body weight |
| Blood Sampling Timepoints (post-glucose) | 0 (baseline), 15, 30, 60, 90, 120 minutes | 0 (baseline), 15, 30, 60, 120 minutes |
Experimental Protocols
Protocol 1: Intraperitoneal Glucose Tolerance Test (IPGTT) with this compound Administration
This protocol is designed for evaluating the effect of intraperitoneally administered this compound on glucose tolerance in rodents.
Materials:
-
This compound hydrochloride (water-soluble)[6]
-
Sterile 0.9% saline
-
Sterile 20% D-glucose solution in saline
-
Animal restraining device (optional)
-
Glucometer and test strips
-
Syringes and needles (appropriate for animal size)
-
Blood collection tubes (e.g., for plasma insulin measurement)
Procedure:
-
Animal Acclimation and Fasting:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound hydrochloride in sterile saline. The concentration should be calculated to allow for the desired dose in an appropriate injection volume (typically 5-10 mL/kg).
-
Prepare a vehicle control solution of sterile saline.
-
-
Baseline Blood Glucose Measurement (Time -30 min):
-
At 30 minutes prior to the glucose challenge, obtain a baseline blood sample from the tail vein.
-
Measure and record the blood glucose concentration using a glucometer.
-
-
This compound Administration (Time -30 min):
-
Immediately after baseline blood collection, administer the prepared this compound solution or vehicle control via intraperitoneal (IP) injection.[2]
-
-
Glucose Challenge (Time 0 min):
-
At time 0, administer a 20% D-glucose solution (2 g/kg body weight) via IP injection.[2]
-
-
Post-Glucose Blood Sampling:
Protocol 2: Oral Glucose Tolerance Test (OGTT) with this compound Administration
This protocol is suitable for assessing the oral efficacy of this compound on glucose tolerance.
Materials:
-
This compound hydrochloride (water-soluble)[6]
-
Sterile water
-
Sterile 20% D-glucose solution in water
-
Oral gavage needles
-
Other materials as listed in Protocol 1
Procedure:
-
Animal Acclimation and Fasting:
-
Follow the same procedure as in Protocol 1. An overnight fast of 12-18 hours is common for OGTT.[10]
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound hydrochloride in sterile water.
-
Prepare a vehicle control solution of sterile water.
-
-
Baseline Blood Glucose Measurement (Time -30 min):
-
Follow the same procedure as in Protocol 1.
-
-
This compound Administration (Time -30 min):
-
Administer the prepared this compound solution or vehicle control via oral gavage.[2]
-
-
Glucose Challenge (Time 0 min):
-
At time 0, administer a 20% D-glucose solution (2 g/kg body weight) via oral gavage.[2]
-
-
Post-Glucose Blood Sampling:
Mandatory Visualization
Caption: GLP-1R signaling pathway potentiated by this compound.
Caption: Experimental workflow for glucose tolerance test with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. GLP-1 receptor activated insulin secretion from pancreatic β-cells: mechanism and glucose dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for Studying (R)-V-0219 Efficacy in EndoC-βH1 and INS-1E Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-V-0219 is the (R)-enantiomer of V-0219, a small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3][4][5][6][7] As a GLP-1R PAM, this compound enhances the receptor's response to its endogenous ligand, GLP-1, thereby potentiating insulin (B600854) secretion in a glucose-dependent manner.[3][6] This makes it a promising therapeutic candidate for type 2 diabetes and obesity.[1][2][3][4][5][7] Preclinical studies have demonstrated the potential of V-0219 to improve glucose handling and reduce food intake in animal models.[1][3][5]
To evaluate the efficacy of this compound in vitro, robust and physiologically relevant cell-based models are essential. This document provides detailed application notes and protocols for utilizing two widely accepted pancreatic beta-cell lines: the human EndoC-βH1 cell line and the rat INS-1E cell line.
-
EndoC-βH1 cells are a human pancreatic beta-cell line that closely mimics the functionality of primary human beta cells.[8][9][10] They exhibit glucose-stimulated insulin secretion (GSIS) and express key beta-cell markers, making them an excellent model for studying human-specific responses to anti-diabetic compounds.[8][9][10][11][12]
-
INS-1E cells are a subclone of the rat insulinoma INS-1 cell line, selected for their high and stable insulin content and robust secretory response to glucose.[13][14] They are a well-established and widely used model for investigating the mechanisms of insulin secretion and beta-cell function.[14][15]
These application notes provide a framework for assessing the efficacy of this compound through key in vitro assays, including Glucose-Stimulated Insulin Secretion (GSIS), cell viability, and apoptosis assays.
Data Presentation
Table 1: Characteristics of EndoC-βH1 and INS-1E Cell Lines
| Characteristic | EndoC-βH1 | INS-1E | References |
| Origin | Human (fetal pancreas) | Rat (insulinoma) | [12][14][16] |
| Key Features | Resembles human islet beta cells in glucose and incretin (B1656795) stimulated insulin secretion. | Stable beta-cell phenotype with high insulin content and robust glucose-responsive insulin secretion. | [8][9][13][15] |
| Doubling Time | ~174 hours | Not explicitly stated, but generally faster than EndoC-βH1. | [12][17] |
| Insulin Content | ~0.5 to 1 µ g/million cells | High insulin content, selected for this trait. | [11][13] |
| GLP-1R Expression | Present, but response to some agonists can be limited. | Present and functional. | [3][11] |
Table 2: Quantitative Data on Insulin Secretion in EndoC-βH1 and INS-1E Cells
| Cell Line | Condition | Insulin Secretion (Fold Increase over Basal) | References |
| EndoC-βH1 | High Glucose (16.7-20 mM) vs. Low Glucose (0.5-2.8 mM) | ~2.4 - 3-fold | [17][18] |
| INS-1E | High Glucose (16.7 mM) vs. Low Glucose (2.5 mM) | ~9.2-fold | [17][19] |
| EndoC-βH1 | High Glucose + GLP-1R Agonist (Exendin-4) | Potentiation of insulin secretion observed. | [18] |
| INS-1E | High Glucose + GLP-1 | Potentiation of insulin secretion observed. | [3] |
Experimental Protocols
Cell Culture Protocols
1.1. EndoC-βH1 Cell Culture
-
Media: Use Optiβ medium or a similar specialized medium recommended for EndoC-βH1 cells.[20] The medium is typically supplemented with 2% BSA Fraction V, 50 μM 2-mercaptoethanol, 10 mM nicotinamide, 5.5 mg/ml human transferrin, 6.7 ng/ml sodium selenite, 100 U/ml penicillin, and 100 mg/ml streptomycin.[20]
-
Coating: Culture flasks and plates should be coated with a suitable extracellular matrix, such as fibronectin or a commercially available coating solution (e.g., β-coat).[10][20]
-
Seeding Density: Seed cells at a density of approximately 2.5 × 10^6 cells per T25 flask.[20]
-
Passaging: Passage cells once a week at a ratio of 1:2 to 1:8.[16]
-
Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.[20]
1.2. INS-1E Cell Culture
-
Media: Use RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 10 mM HEPES, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, and 2 mM L-glutamine.
-
Seeding and Passaging: Seed cells to allow for adherence and growth. Subculture at a ratio of 1:2 to 1:8 using 0.25% trypsin-EDTA when they reach 80-90% confluency.[16]
-
Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.[16]
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is a general guideline and should be optimized for specific experimental needs.
2.1. Materials
-
Krebs-Ringer Bicarbonate HEPES buffer (KRBH) containing: 116 mM NaCl, 5.06 mM KCl, 1.007 mM CaCl2, 1.01 mM MgCl2, 1.19 mM KH2PO4, 23.96 mM NaHCO3, 10 mM HEPES, and 0.1-0.2% BSA, pH 7.4.[18][20]
-
Low glucose KRBH (e.g., 2.8 mM glucose).
-
High glucose KRBH (e.g., 16.7 mM or 20 mM glucose).
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
GLP-1 (or other GLP-1R agonist) stock solution.
-
Insulin ELISA kit.
2.2. Protocol
-
Cell Seeding: Seed EndoC-βH1 or INS-1E cells in 24- or 96-well plates coated appropriately and culture until they form a confluent monolayer. For EndoC-βH1, a density of 5 x 10^4 cells/well in a 96-well plate is a good starting point.[20]
-
Pre-incubation (Starvation):
-
Gently wash the cells twice with a glucose-free KRBH buffer.
-
Pre-incubate the cells in low glucose KRBH for 1-2 hours at 37°C to allow insulin secretion to return to basal levels.[18]
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add the following stimulation buffers to the respective wells:
-
Basal (Low Glucose): Low glucose KRBH.
-
High Glucose: High glucose KRBH.
-
This compound + Low Glucose: Low glucose KRBH with the desired concentration of this compound.
-
This compound + High Glucose: High glucose KRBH with the desired concentration of this compound.
-
This compound + High Glucose + GLP-1: High glucose KRBH with this compound and a sub-maximal concentration of GLP-1.
-
Controls: Include appropriate vehicle controls for this compound and GLP-1.
-
-
Incubate for 1 hour at 37°C.[18]
-
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well. Centrifuge to remove any detached cells and store at -20°C until insulin measurement.[21]
-
Insulin Measurement: Quantify the insulin concentration in the supernatants using a human (for EndoC-βH1) or rat (for INS-1E) insulin ELISA kit according to the manufacturer's instructions.[20]
-
Data Normalization: To account for variations in cell number, lyse the cells in each well and measure the total protein or DNA content. Normalize the insulin secretion values to the total protein or DNA concentration.
Cell Viability Assay
A common method to assess cell viability is the MTT assay, which measures mitochondrial metabolic activity.[22][23]
3.1. Materials
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
This compound.
3.2. Protocol
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and grow for 24-48 hours.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).[22] Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the control cells.
Apoptosis Assay
Apoptosis can be assessed by measuring the activity of caspases, key enzymes in the apoptotic pathway.
4.1. Materials
-
Caspase-3/7 activity assay kit (e.g., a luminogenic or fluorogenic substrate).
-
This compound.
-
A known apoptosis-inducing agent (e.g., a cytokine cocktail of IL-1β + IFNγ) as a positive control.[24]
4.2. Protocol
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound or a positive control for the desired time.
-
Assay Procedure: Follow the manufacturer's protocol for the chosen caspase-3/7 assay kit. This typically involves adding a reagent containing the caspase substrate and incubating for a specific period.
-
Signal Measurement: Measure the luminescence or fluorescence signal using a microplate reader.
-
Data Analysis: Express the results as a fold change in caspase activity compared to the untreated control.
Mandatory Visualization
Caption: Workflow for assessing this compound efficacy.
Caption: GLP-1R signaling and this compound modulation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 6. caymanchem.com [caymanchem.com]
- 7. docta.ucm.es [docta.ucm.es]
- 8. The EndoC-βH1 cell line is a valid model of human beta cells and applicable for screenings to identify novel drug target candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The EndoC-βH1 cell line is a valid model of human beta cells and applicable for screenings to identify novel drug target candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. EndoC-βH1® - Human Cell Design [humancelldesign.com]
- 12. Cellosaurus cell line EndoC-betaH1 (CVCL_L909) [cellosaurus.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. INS-1 Cell Line - Central to Diabetes Research and Beta-Cell Function [cytion.com]
- 15. Cellosaurus cell line INS-1E (CVCL_0351) [cellosaurus.org]
- 16. AddexBio Product Detail - INS-1E Cells [addexbio.com]
- 17. Characterization of Stimulus-Secretion Coupling in the Human Pancreatic EndoC-βH1 Beta Cell Line | PLOS One [journals.plos.org]
- 18. A genetically engineered human pancreatic β cell line exhibiting glucose-inducible insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolic response of Insulinoma 1E cells to glucose stimulation studied by fluorescence lifetime imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. insane: Experimental Protocol [cran.r-project.org]
- 21. protocols.io [protocols.io]
- 22. In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral (R)-V-0219 Administration in the Fatty Zucker Rat Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fatty Zucker rat is a well-established genetic model of obesity and insulin (B600854) resistance, characterized by hyperphagia, hyperinsulinemia, and hyperlipidemia, making it a valuable tool for studying metabolic diseases.[1][2][3] (R)-V-0219 is a potent, small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[4][5][6] As a PAM, V-0219 enhances the signaling of the endogenous GLP-1 hormone, which is crucial for glucose homeostasis.[5][6][7] This document provides detailed application notes and protocols for the oral administration of this compound in the Fatty Zucker rat model to evaluate its therapeutic potential for conditions associated with "diabesity" (diabetes in the context of obesity).[5][6][7][8]
While in vitro studies have demonstrated that both (R)- and (S)-enantiomers of V-0219 exhibit similar efficacy in potentiating GLP-1R activation and insulin secretion[5][8], the in vivo oral administration data in Fatty Zucker rats presented in the primary literature focuses on the (S)-enantiomer.[5][8] The protocols and data provided herein are based on the available scientific literature and serve as a comprehensive guide for researchers investigating the effects of V-0219 in this preclinical model.
Data Presentation
Table 1: In Vitro Efficacy of (R)- and (S)-V-0219
| Parameter | This compound | (S)-V-0219 | GLP-1 | Reference |
| EC50 for GLP-1R Activation (HEK cells) | 10 nM | 10 nM | 45 nM | [5][8] |
| Potentiation of GLP-1 Stimulated Insulin Secretion | Similar to (S)-enantiomer | Potentiates insulin secretion | Stimulates insulin secretion | [5][8] |
Table 2: In Vivo Oral Efficacy of (S)-V-0219 in Fatty Zucker Rats
| Treatment Group | Dose (oral) | Peak Plasma Glucose Reduction (%) | Time to Peak Effect | Animal Model | Reference |
| Vehicle Control | - | - | - | 12-h fasted Fatty Zucker rats | [5][8] |
| (S)-V-0219 | 0.4 mg/kg | Significant improvement in glucose handling | During the first phase of insulin secretion | 12-h fasted Fatty Zucker rats | [5][8] |
Table 3: Pharmacokinetic Profile of Racemic V-0219 in Rats
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) | Reference |
| Half-life (t1/2) | ~3 hours | ~3 hours | [5][8] |
| Time to Maximum Concentration (Tmax) | N/A | 50 minutes | [5][8] |
| Oral Bioavailability (F%) | N/A | 39% | [5][8] |
Experimental Protocols
Animal Model
-
Species: Zucker Rat (Obese, fa/fa)
-
Supplier: Charles River Laboratories or other reputable vendors.[9]
-
Age: Dependent on the study design, typically starting at an age where obesity and insulin resistance are well-established (e.g., 8-12 weeks).
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum unless otherwise specified by the experimental protocol (e.g., fasting).
Preparation of this compound Formulation for Oral Administration
-
Compound: this compound hydrochloride is a solid.[5]
-
Vehicle Selection: For poorly soluble compounds, various vehicles can be considered. A common vehicle for oral gavage in rats is an aqueous solution of 0.5% methylcellulose (B11928114) (MC). Other options include polyethylene (B3416737) glycol 400 (PEG 400) or specific formulations to enhance solubility.[10] It is crucial to perform vehicle toxicity studies to ensure the chosen vehicle does not have confounding effects.[10]
-
Formulation Protocol:
-
Accurately weigh the required amount of this compound hydrochloride.
-
Prepare the chosen vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Gradually add the powdered this compound to the vehicle while stirring or vortexing to ensure a homogenous suspension. The final concentration should be calculated based on the desired dose and the administration volume.
-
Oral Gavage Administration Protocol
-
Animal Preparation:
-
Gavage Technique:
-
Restraint: Restrain the rat firmly but gently, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.[1][11][12]
-
Gavage Needle Selection: Use a sterile, ball-tipped gavage needle appropriate for the size of the rat (typically 16-18 gauge for adult rats).[1][9]
-
Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[1][11][12] The rat should swallow as the needle enters the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Administration: Once the needle is correctly positioned in the stomach (pre-measure the length from the mouth to the last rib), slowly administer the this compound formulation.[1][12]
-
Volume: The maximum volume for oral gavage in rats should not exceed 10-20 ml/kg of body weight.[1][11]
-
Post-Administration Monitoring: Observe the animal for at least 10 minutes post-gavage for any signs of distress, such as choking or difficulty breathing.[1]
-
Oral Glucose Tolerance Test (OGTT) Protocol
-
Purpose: To assess the effect of this compound on glucose disposal.
-
Procedure:
-
Fasting: Fast the Fatty Zucker rats overnight (approximately 12-16 hours) with free access to water.[5][8][13][14]
-
Baseline Blood Sample: At time -30 minutes (or as defined by the study), collect a baseline blood sample from the tail vein to measure fasting blood glucose and insulin levels.[14]
-
This compound Administration: At time 0, administer the prepared this compound formulation or vehicle control via oral gavage as described above.
-
Glucose Challenge: At a specified time post-drug administration (e.g., 30 or 60 minutes), administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[5][8][13]
-
Serial Blood Sampling: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 0, 15, 30, 60, 90, and 120 minutes).[14][15]
-
Analysis: Measure blood glucose concentrations at each time point using a glucometer. Plasma insulin levels can be determined using an ELISA kit.
-
Data Interpretation: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) to quantify the overall glucose excursion. A reduction in the AUC in the this compound treated group compared to the vehicle group indicates improved glucose tolerance.
-
Visualizations
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. The Role of cAMP in Beta Cell Stimulus–Secretion and Intercellular Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP signalling in insulin and glucagon secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. research.sdsu.edu [research.sdsu.edu]
- 13. e-jarb.org [e-jarb.org]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
Application Note: Measuring (R)-V-0219 Activity with a cAMP Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a well-established therapeutic target for type-2 diabetes and obesity.[1][2] It belongs to the G protein-coupled receptor (GPCR) family and, upon activation by its endogenous ligand GLP-1, stimulates insulin (B600854) secretion in a glucose-dependent manner.[1] Small-molecule positive allosteric modulators (PAMs) offer a promising therapeutic alternative to peptide agonists, with potential advantages including oral bioavailability and a lower risk of side effects.[1][2]
(R)-V-0219 is the (R)-enantiomer of V-0219, an orally active, small-molecule PAM of the GLP-1R.[1][3][4] As a PAM, this compound enhances the receptor's response to the native agonist, GLP-1. It has been shown to potentiate GLP-1-induced cAMP accumulation and insulin secretion.[5] This application note provides a detailed protocol for measuring the activity of this compound by quantifying its effect on GLP-1-mediated cyclic adenosine (B11128) monophosphate (cAMP) production in a cell-based assay.
Principle of the Assay
The GLP-1 receptor is primarily coupled to the Gαs protein.[6][7] Activation of this pathway stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[6][8] Therefore, measuring intracellular cAMP levels is a direct and reliable method for assessing GLP-1R activation. This protocol utilizes a competitive immunoassay, a common format for commercially available cAMP kits (e.g., HTRF®, LANCE®, cAMP-Glo™).[7][9][10] In this format, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. A high intracellular cAMP concentration results in a low signal from the labeled tracer, and vice versa. The activity of this compound is determined by its ability to potentiate the cAMP response induced by a sub-maximal concentration of GLP-1.
Signaling Pathway and Experimental Design
The following diagrams illustrate the GLP-1R signaling pathway and the general workflow for the cAMP assay.
Materials and Reagents
-
Cells: HEK293 or CHO cells stably expressing the human GLP-1 receptor (hGLP-1R).
-
Culture Medium: DMEM or F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: Solid white, 384-well or 96-well plates suitable for luminescence or fluorescence readings.
-
Compounds:
-
This compound (MedChemExpress, HY-143312A or equivalent)
-
GLP-1 (7-36) amide (or other stable GLP-1 analogue)
-
-
Assay Buffer: HBSS or PBS with 0.1% BSA and 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
cAMP Assay Kit: A commercial kit for cAMP detection (e.g., cAMP-Glo™ Assay from Promega, HTRF® cAMP dynamic 2 kit from Cisbio, or AlphaScreen™ cAMP Assay Kit from Revvity).[6][9]
-
Reagents: DMSO, sterile water, PBS.
Experimental Protocol
This protocol is a general guideline and should be optimized based on the specific cell line and cAMP assay kit used.
1. Cell Preparation: a. Culture hGLP-1R expressing cells in T-75 flasks until they reach 80-90% confluency. b. Harvest cells using a non-enzymatic cell dissociation solution. c. Resuspend cells in an appropriate volume of culture medium and perform a cell count. d. Seed the cells into a 384-well white plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) in 20 µL of culture medium. e. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
2. Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Prepare a 1 mM stock solution of GLP-1 in sterile water or PBS. c. This compound Dilution Plate: Perform serial dilutions of this compound in assay buffer to create a range of concentrations (e.g., from 1 µM to 1 pM). These will be the intermediate concentrations, typically prepared at 4x the final desired concentration. d. GLP-1 Dilution Plate: Prepare serial dilutions of GLP-1 in assay buffer. To determine the potentiation effect of this compound, a full dose-response curve of GLP-1 should be run in the presence and absence of a fixed concentration of this compound. A good starting point is to use an EC₂₀ concentration of GLP-1 for stimulation.
3. Assay Procedure: a. Carefully remove the culture medium from the cell plates. b. Add 10 µL/well of assay buffer. c. Add 5 µL/well of the 4x this compound dilutions (or vehicle for control wells). d. Pre-incubate the plate at room temperature for 15-30 minutes. e. Add 5 µL/well of the 4x GLP-1 dilutions (or vehicle for basal control). The final volume in the well should be 20 µL. f. Incubate the plate at room temperature for 30 minutes. g. Proceed with the cAMP detection protocol as per the manufacturer's instructions for the chosen assay kit. This typically involves adding lysis buffer followed by detection reagents. h. Incubate for the recommended time (usually 60 minutes). i. Read the plate on a suitable plate reader (luminometer or TR-FRET-compatible reader).
4. Data Analysis: a. Raw data (e.g., luminescence or FRET ratio) is normalized. The basal control (vehicle only) can be set to 0% activity, and a maximal stimulation control (e.g., high concentration of GLP-1 or Forskolin) can be set to 100% activity. b. Plot the normalized response against the log of the agonist (GLP-1) concentration. c. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC₅₀ (concentration of agonist that gives 50% of the maximal response). d. Compare the EC₅₀ of GLP-1 in the absence and presence of this compound. A leftward shift in the GLP-1 dose-response curve indicates positive allosteric modulation.
Expected Results
This compound is expected to exhibit minimal to no agonist activity when applied alone. However, in the presence of GLP-1, it should increase the potency of the agonist, resulting in a lower EC₅₀ value for GLP-1. Studies have shown that both enantiomers of V-0219 potentiate GLP-1 receptor activation with an EC₅₀ of approximately 10 nM.[4][11] Another report indicates potentiation in the 0.001-1 nM range.[5]
Table 1: Representative Data for this compound Activity
| Treatment Condition | Agonist | This compound Conc. | Agonist EC₅₀ | Fold-Shift in Potency |
| Control | GLP-1 | 0 nM | ~1.0 nM | - |
| Test | GLP-1 | 10 nM | ~0.1 nM | 10 |
| Agonist Control | This compound | 1 µM | N/A | No significant activity |
Note: EC₅₀ values are hypothetical and for illustrative purposes, based on the principle of PAM activity and published data. Actual values will depend on experimental conditions.
The cell-based cAMP assay is a robust and quantitative method for characterizing the activity of GLP-1R positive allosteric modulators like this compound. This protocol provides a framework for demonstrating the compound's ability to potentiate the signaling of the endogenous agonist, GLP-1. By measuring the leftward shift in the GLP-1 dose-response curve, researchers can accurately determine the potency and efficacy of this compound, facilitating its evaluation in drug discovery and development programs.
References
- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 10. cosmobio.co.jp [cosmobio.co.jp]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing (R)-V-0219 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of (R)-V-0219 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the (R)-enantiomer of V-0219, a potent, orally active small molecule that acts as a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3][4] As a PAM, it enhances the receptor's response to its natural ligand, GLP-1.[1][5] This activity makes it a valuable tool for research in obesity-associated diabetes.[1][5]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Repeated freeze-thaw cycles should be avoided to maintain the compound's stability.
Q3: What is the solubility of this compound?
This compound is soluble in DMSO. For in vivo studies, a stock solution in DMSO can be further diluted in vehicles such as corn oil or a mixture of PEG300, Tween-80, and saline.[1] The hydrochloride salt form of this compound generally offers enhanced water solubility and stability.[2]
Q4: In which in vitro assays has this compound been shown to be effective?
This compound has demonstrated activity in several key in vitro assays, including:
-
cAMP accumulation assays in cells expressing the human GLP-1R.[3][5]
-
Insulin (B600854) secretion assays using cell lines like rat INS-1 insulinoma cells and the human pancreatic cell line EndoC-βH1.[5][6]
-
Calcium flux assays in HEK cells stably expressing the human GLP-1R.[2][5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no compound activity | Compound degradation | Prepare fresh dilutions from a stable stock solution for each experiment. Ensure proper storage at -80°C or -20°C.[1] |
| Cell health issues | Use cells with a low passage number and ensure they are healthy and at optimal confluency. Stressed or dying cells can lead to unreliable results. | |
| Suboptimal compound concentration | Perform a dose-response curve to determine the optimal concentration for your specific assay and cell type. A clear dose-response relationship is indicative of a specific effect. | |
| High background signal | Compound precipitation | Visually inspect the solution for any cloudiness or precipitate, especially at higher concentrations.[7] Consider using a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to prevent aggregation.[7] |
| Non-specific binding | Optimize blocking steps in your assay protocol. Test different blocking agents and incubation times. | |
| Vehicle control shows a biological effect | High solvent concentration | Keep the final concentration of DMSO in the assay medium as low as possible, ideally below 0.5% and preferably ≤ 0.1%.[7] Always include a vehicle-only control to assess the effect of the solvent. |
| Off-target effects observed | High compound concentration | Off-target effects are more likely at higher concentrations. Use the lowest effective concentration determined from your dose-response studies. |
| To confirm on-target effects, consider using a structurally unrelated inhibitor of the same target or a negative control analog.[7] Genetic approaches like siRNA or CRISPR to knockdown the target can also validate the observed phenotype.[7] |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound and its racemate, V-0219, in various in vitro assays as reported in the literature.
| Assay Type | Compound | Cell Line | Effective Concentration Range | EC₅₀ / IC₅₀ | Reference |
| cAMP Accumulation | V-0219 | hGLP-1R-transfected cells | 10⁻¹² to 10⁻⁹ M (potentiation) | Not significant change in GLP-1 EC₅₀ | [5] |
| Insulin Secretion | V-0219 | INS-1 β-cells | 0.01, 0.1, 1 nM (best response at 0.1 nM) | 0.25 nM (in the presence of GLP-1) | [5] |
| Insulin Secretion | (R)- and (S)-V-0219 | EndoC-βH1 cells | 0.1 nM (potentiation) | Not specified | [5][6] |
| Calcium Flux | (R)- and (S)-V-0219 | HEK cells expressing hGLP-1R | 0.1 nM (activation) | 10 nM | [2][5][6] |
Experimental Protocols & Visualizations
GLP-1R Signaling Pathway
This compound acts as a positive allosteric modulator of the GLP-1 receptor, which is a Gs protein-coupled receptor. Upon binding of GLP-1, the receptor activates adenylyl cyclase, leading to an increase in intracellular cAMP. This in turn activates Protein Kinase A (PKA), which mediates various downstream cellular responses, including insulin secretion.
Experimental Workflow: In Vitro cAMP Accumulation Assay
This workflow outlines the general steps for assessing the effect of this compound on GLP-1-induced cAMP accumulation.
Detailed Protocol: Insulin Secretion Assay in INS-1 Cells
This protocol describes a method to measure the potentiation of GLP-1-induced insulin secretion by this compound in INS-1 rat insulinoma cells.
Materials:
-
INS-1 cells
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, penicillin-streptomycin, and other necessary components.
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with low glucose (e.g., 3 mM) and high glucose (e.g., 15 mM).
-
GLP-1
-
This compound stock solution (in DMSO)
-
Insulin ELISA kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed INS-1 cells in 96-well plates and culture until they reach approximately 80-90% confluency.
-
Starvation: Wash the cells with a buffer, such as HEPES buffer, and then incubate in the same buffer for a period (e.g., 30 minutes) to starve the cells of nutrients before stimulation.[8]
-
Pre-incubation: Gently wash the cells with KRBH buffer containing low glucose. Then, pre-incubate the cells for 30 minutes with KRBH buffer containing low glucose and the desired concentrations of this compound or vehicle control (DMSO).
-
Stimulation: Remove the pre-incubation buffer and add KRBH buffer containing high glucose, GLP-1 (at a fixed concentration, e.g., 10 nM), and the corresponding concentrations of this compound or vehicle.[5]
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.[5]
-
Supernatant Collection: After incubation, collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using a commercial insulin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion data to the appropriate controls and plot the results to determine the effect of this compound.
Logical Flow: Troubleshooting Inconsistent Results
This diagram provides a logical approach to troubleshooting inconsistent experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 5. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-V-0219 In Vivo Formulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-V-0219 in vivo. The following information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound formulation appears cloudy or precipitates out of solution. What are the potential causes and solutions?
A1: Precipitation of this compound in your formulation can lead to inaccurate dosing and reduced bioavailability. This is a common issue for poorly water-soluble compounds.
Troubleshooting Steps:
-
Review Compound Solubility: The hydrochloride salt of this compound is expected to have better aqueous solubility than the freebase.[1] One supplier notes that V-0219 hydrochloride is soluble in water. However, the concentration required for your in vivo study might exceed its solubility limit in a simple aqueous vehicle.
-
Optimize Your Formulation Vehicle: For poorly water-soluble compounds, various formulation strategies can improve solubility and stability. Consider the following options:
-
Suspension: For oral administration, creating a uniform suspension is a common strategy. A vehicle containing 0.5% to 1% methylcellulose (B11928114) (MC) or sodium carboxymethylcellulose (CMC-Na) in water is often used. One supplier suggests a homogeneous suspension in CMC-Na for oral administration of V-0219.
-
Co-solvents: For routes like intravenous or intraperitoneal injection, a co-solvent system might be necessary. Common co-solvents for preclinical studies include DMSO, polyethylene (B3416737) glycol 400 (PEG400), and ethanol. It is crucial to keep the percentage of organic co-solvents low to avoid toxicity. A typical starting point for a challenging compound could be 5-10% DMSO, 30-40% PEG400, and the remainder saline or water.
-
-
Improve the Dissolution Process:
-
Sonication: Use a bath sonicator to aid in the dissolution of the compound in the vehicle.
-
Heating: Gentle warming of the vehicle can sometimes help dissolve the compound. However, be cautious about potential degradation. Always check the compound's stability at elevated temperatures.
-
Fresh Preparation: It is recommended to prepare the working solution for in vivo experiments freshly on the same day of use.[2][3] Stock solutions, for example in DMSO, can be stored at -20°C or -80°C for longer periods.[2]
-
Q2: I am observing inconsistent results between animals in my study. Could the formulation be the cause?
A2: Yes, formulation issues are a common source of variability in in vivo experiments.
Troubleshooting Steps:
-
Ensure Homogeneity: If you are using a suspension, it is critical that it is uniformly mixed before each animal is dosed. Inadequate mixing can lead to animals receiving different doses. Use a vortex mixer or stir the suspension continuously during the dosing period.
-
Check for Precipitation Over Time: Your formulation might be clear or uniformly suspended initially but could precipitate over the duration of your experiment. Visually inspect your formulation for any signs of precipitation before dosing each animal.
-
Vehicle Effects: The vehicle itself can have biological effects. Ensure you have a vehicle-only control group to account for any effects of the formulation components.
Q3: What is a good starting point for a vehicle for oral administration of this compound?
A3: Based on common practices for orally active small molecules and supplier recommendations, a good starting point for an oral formulation of this compound is a suspension in an aqueous vehicle containing a suspending agent.
Recommended Starting Vehicle for Oral Administration:
-
0.5% (w/v) Sodium Carboxymethylcellulose (CMC-Na) in purified water.
-
0.5% (w/v) Methylcellulose (MC) in purified water.
It is advisable to test the physical stability of your formulation at the desired concentration before starting your in vivo study.
Quantitative Data Summary
| Parameter | Value | Species | Administration | Source |
| In Vitro Potency (EC50) | 10 nM | HEK cells expressing hGLP-1R | N/A | [4][5] |
| Oral Bioavailability (F%) | 38.92 ± 9.52 % | Rat | 10 mg/kg (PO) | [4][5] |
| Tmax (h) | 0.83 ± 0.29 | Rat | 10 mg/kg (PO) | [4][5] |
| Cmax (ng/mL) | 184.91 ± 14.54 | Rat | 10 mg/kg (PO) | [4][5] |
| AUC (last) (ng·h/mL) | 644.45 ± 266.94 | Rat | 10 mg/kg (PO) | [4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
-
Prepare the Vehicle:
-
Weigh the required amount of sodium carboxymethylcellulose (CMC-Na) to make a 0.5% (w/v) solution in purified water (e.g., 50 mg of CMC-Na in 10 mL of water).
-
Slowly add the CMC-Na to the water while stirring vigorously to prevent clumping.
-
Continue stirring until the CMC-Na is fully dissolved. This may take some time.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound hydrochloride powder.
-
In a separate vessel, add a small amount of the 0.5% CMC-Na vehicle to the this compound powder to create a paste. This helps to wet the powder and prevent clumping.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing.
-
If necessary, use a bath sonicator for 5-10 minutes to ensure a fine, uniform suspension.
-
-
Dosing:
-
Before withdrawing each dose, ensure the suspension is thoroughly mixed by vortexing or stirring.
-
Administer the suspension to the animals via oral gavage at the desired dose volume.
-
Visualizations
Caption: GLP-1R signaling pathway potentiated by this compound.
Caption: Experimental workflow for preparing a suspension of this compound.
Caption: Troubleshooting decision tree for this compound formulation issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
Technical Support Center: (R)-V-0219 Hydrochloride Salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-V-0219 hydrochloride salt, focusing on challenges related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrochloride salt and why is it used in this form?
This compound is the (R)-enantiomer of V-0219, an orally active, positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). It is supplied as a hydrochloride salt to improve its aqueous solubility and stability compared to the free base form, facilitating its use in a wider range of experimental settings.[1]
Q2: What is the mechanism of action of this compound?
This compound acts as a PAM at the GLP-1R. This means it doesn't activate the receptor on its own but enhances the receptor's response to its natural ligand, GLP-1. This potentiation leads to increased downstream signaling, such as cAMP accumulation and insulin (B600854) secretion, which are beneficial for research in areas like obesity-associated diabetes.[2]
Q3: What is the expected aqueous solubility of this compound hydrochloride salt?
While the precise maximum solubility in aqueous buffers like phosphate-buffered saline (PBS) is not definitively published, it is known to have enhanced water solubility over its free base. For many hydrochloride salts of weakly basic compounds, solubility can be pH-dependent. Practical experience and supplier data suggest that achieving concentrations of 2.5 mg/mL or higher in aqueous solutions typically requires the use of co-solvents or solubilizing agents.[1]
Q4: What are the recommended storage conditions for this compound hydrochloride salt solutions?
For long-term storage, it is recommended to store stock solutions in an appropriate solvent (like DMSO) at -80°C for up to 6 months, or at -20°C for up to 1 month.[3] To minimize degradation and maintain the integrity of the compound, avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems researchers may encounter when preparing solutions of this compound hydrochloride salt for in vitro and in vivo experiments.
Problem 1: Precipitation is observed when diluting a DMSO stock solution into an aqueous buffer (e.g., PBS).
-
Cause: The drastic change in solvent polarity when a concentrated DMSO stock is added to an aqueous medium can cause the compound to "crash out" of the solution. This is a common issue for many organic compounds. The final concentration in the aqueous buffer may have exceeded the compound's solubility limit in that specific medium.
-
Solution Workflow:
Caption: Troubleshooting workflow for precipitation issues.
-
Detailed Steps:
-
Reduce Final Concentration: The simplest approach is to lower the target concentration of this compound hydrochloride in your final aqueous solution.
-
Employ Co-solvents/Solubilizing Agents: For higher concentrations (e.g., ≥ 2.5 mg/mL), consider using a pre-formulated solvent system. Refer to the Solvent System Preparation Table below for recommended formulations.
-
Step-wise Dilution: Instead of adding the DMSO stock directly to the full volume of buffer, add the stock to a smaller volume of the buffer while vortexing, and then gradually add more buffer to reach the final volume.
-
Gentle Warming and Sonication: After dilution, gently warming the solution to 37°C and/or using a bath sonicator can help to redissolve fine precipitates.
-
Problem 2: A clear solution of this compound hydrochloride becomes cloudy or forms a precipitate over time.
-
Cause: This may be due to the slow disproportionation of the hydrochloride salt to the less soluble free base, especially in neutral or slightly alkaline buffers. Changes in temperature can also affect solubility.
-
Solutions:
-
Prepare Fresh Solutions: It is always best practice to prepare solutions fresh for each experiment.
-
pH Control: If your experimental conditions allow, using a buffer with a slightly acidic pH (e.g., pH 6.0-6.5) can help maintain the compound in its more soluble protonated form.
-
Storage: If short-term storage is necessary, keep the solution at 4°C and use it within 24 hours. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended.
-
Data Presentation
Solvent System Preparation for In Vivo Studies
The following table provides established protocols for preparing this compound hydrochloride solutions for in vivo administration, achieving a clear solution of ≥ 2.5 mg/mL.[1]
| Formulation Component | Option 1: PEG-based | Option 2: Cyclodextrin-based | Option 3: Oil-based |
| Stock Solution | 100 µL of 25 mg/mL in DMSO | 100 µL of 25 mg/mL in DMSO | 100 µL of 25 mg/mL in DMSO |
| Component 1 | 400 µL PEG300 | 900 µL of 20% SBE-β-CD in Saline | 900 µL Corn oil |
| Component 2 | 50 µL Tween-80 | - | - |
| Component 3 | 450 µL Saline | - | - |
| Final Volume | 1 mL | 1 mL | 1 mL |
Note: For Option 3, continuous dosing for more than half a month should be approached with caution.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Stock Solution in DMSO
-
Equilibrate the vial of solid this compound hydrochloride to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).
-
Vortex the solution thoroughly. If necessary, use a bath sonicator to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C.
Protocol 2: General Method for Determining Aqueous Solubility (Shake-Flask Method)
This protocol provides a general "gold standard" method for determining the thermodynamic equilibrium solubility of this compound hydrochloride in a specific aqueous buffer.
-
Preparation: Add an excess amount of solid this compound hydrochloride to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separation: Separate the undissolved solid from the solution by centrifugation at a high speed, followed by filtration of the supernatant through a 0.22 µm syringe filter.
-
Quantification: Dilute the clear filtrate with an appropriate solvent and determine the concentration of this compound hydrochloride using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
Mandatory Visualizations
GLP-1R Signaling Pathway
Caption: GLP-1R signaling pathway potentiated by this compound.
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing experimental solutions.
References
Long-term storage conditions for (R)-V-0219 powder and solutions
This technical support center provides guidance on the long-term storage and handling of (R)-V-0219 powder and solutions for research and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For optimal stability, this compound powder should be stored under specific conditions to prevent degradation. It is recommended to store the powder at -20°C. The compound is shipped at room temperature, but upon receipt, it should be immediately transferred to the recommended storage temperature for long-term preservation.
Q2: How should I prepare and store solutions of this compound?
It is advisable to prepare this compound solutions fresh for each experiment. If storage of a stock solution is necessary, it can be prepared in a suitable solvent such as DMSO. For short-term storage of a few days, the solution can be kept at 4°C. For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles.
Q3: What is the shelf-life of this compound powder and its solutions?
When stored as a solid at -20°C, this compound is expected to be stable for at least two years. The stability of solutions is more limited. A stock solution in DMSO stored at -80°C should be used within a few months to ensure its potency.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced compound activity in experiments | Improper storage of powder or solution leading to degradation. | Ensure the powder is stored at -20°C and solutions are stored at -80°C in aliquots. Avoid multiple freeze-thaw cycles. Prepare fresh solutions for critical experiments. |
| Inaccurate solution concentration. | Verify the calibration of balances and pipettes. Ensure complete dissolution of the powder. | |
| Precipitation of the compound in solution | Exceeding the solubility limit of the solvent. | Prepare the solution at a concentration within the known solubility limits for the chosen solvent. Gentle warming and sonication may aid dissolution, but check for temperature sensitivity of the compound. |
| Storage of the solution at an inappropriate temperature. | Store stock solutions at -80°C. If working with aqueous buffers, prepare the final dilution immediately before use. | |
| Inconsistent experimental results | Variability in solution preparation. | Standardize the solution preparation protocol. Use the same solvent and concentration for all related experiments. |
| Degradation of the compound over time. | Use a fresh aliquot of the stock solution for each experiment. If the stock solution is old, consider preparing a new one from the powder. |
Storage Condition Summary
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | ≥ 2 years | Keep in a tightly sealed container, protected from moisture. |
| Stock Solution (in DMSO) | 4°C | A few days | For immediate or very short-term use. |
| -80°C | Several months | Aliquot to avoid freeze-thaw cycles. |
Experimental Workflow for Solution Preparation and Use
Caption: Workflow for the preparation, storage, and use of this compound solutions.
Logical Troubleshooting Flow
Caption: A logical flow for troubleshooting unexpected experimental outcomes with this compound.
Technical Support Center: Troubleshooting Low Signal in Calcium Mobilization Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice for researchers encountering low signal-to-noise ratios in calcium mobilization assays. As the specific compound "(R)-V-0219" is not documented in publicly available literature, this document will focus on general principles and common issues applicable to a wide range of G protein-coupled receptor (GPCR) and ion channel-targeted assays.
Frequently Asked Questions (FAQs)
Q1: My baseline fluorescence is very high, masking the signal from my test compound. What could be the cause?
A1: High background fluorescence can be caused by several factors:
-
Incomplete hydrolysis of AM esters: If the acetoxymethyl (AM) ester form of the calcium indicator dye (e.g., Fluo-4 AM) is not fully cleaved by intracellular esterases, it can remain in the extracellular medium and contribute to background fluorescence. Ensure you are washing the cells thoroughly after dye loading.
-
Dye leakage: Some cell types may actively pump the dye out. Lowering the incubation temperature or adding probenecid (B1678239), an anion transport inhibitor, can sometimes mitigate this issue.[1]
-
Cell health: Unhealthy or dying cells can have compromised membrane integrity, leading to increased dye uptake and higher baseline fluorescence. Always ensure your cells are healthy and viable before starting an experiment.[2]
-
Autofluorescent compounds or media: The test compound itself or components in the assay buffer (like phenol (B47542) red) could be fluorescent. Test the fluorescence of your compound and use a phenol red-free medium if necessary.
Q2: I don't see any response with my agonist, but the positive control (e.g., Ionomycin (B1663694) or ATP) works. What should I check?
A2: This suggests an issue with your specific test compound or its target receptor.
-
Compound concentration: The concentration of your agonist may be too low. Perform a dose-response curve to determine the optimal concentration.
-
Receptor expression and coupling: Ensure that your chosen cell line expresses the target receptor at sufficient levels.[3] For some GPCRs that do not naturally couple to the Gαq pathway (which leads to calcium release), co-expression of a promiscuous G protein like Gα16 or a chimeric G protein may be necessary to elicit a calcium signal.[3][4]
-
Ligand stability and solubility: Verify the stability and solubility of your compound in the assay buffer.
-
Antagonist activity: If you are screening for agonists, ensure your compound is not an antagonist. This can be checked by co-incubating your compound with a known agonist for the receptor.
Q3: The signal-to-noise ratio of my assay is poor. How can I improve it?
A3: A low signal-to-noise ratio can be improved by optimizing several parameters:
-
Cell density: The number of cells seeded per well is critical. Too few cells will produce a weak signal, while too many can lead to overcrowding and altered cell health.[2][3] Perform a cell titration experiment to find the optimal seeding density.
-
Dye loading conditions: Optimize the concentration of the calcium indicator dye and the loading time and temperature.[5] It is generally best to use the minimum dye concentration that provides an adequate signal.[5]
-
Assay buffer composition: Ensure your assay buffer contains appropriate concentrations of calcium and magnesium.
-
Instrumentation settings: Optimize the gain and exposure settings on your fluorescence plate reader or microscope to maximize signal detection without saturating the detector.
Q4: My results are inconsistent between wells and between experiments. What are the likely causes?
A4: Inconsistent results often point to issues with cell handling and assay setup.
-
Uneven cell seeding: Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating to get a uniform monolayer in each well.
-
Inconsistent dye loading: Variations in loading time, temperature, or dye concentration between wells can lead to variability.[6] Using a serum-free medium during loading can help avoid unexpected esterase activity that might affect dye loading.[6]
-
Edge effects: The outer wells of a microplate can be prone to temperature and evaporation fluctuations. Avoid using the outermost wells for critical experiments or take steps to minimize these effects, such as using plates with moats.
-
Pipetting errors: Ensure accurate and consistent pipetting of cells, dyes, and compounds.
Troubleshooting Guides
Problem 1: Low or No Signal from Test Compound
This troubleshooting guide is structured as a decision tree to help you systematically identify the cause of a low or absent signal in your calcium mobilization assay.
Caption: Troubleshooting Decision Tree for Low Signal.
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for key assay components. Note that these are general guidelines and may require optimization for your specific cell type and experimental setup.
Table 1: Recommended Reagent Concentrations
| Reagent | Typical Concentration Range | Key Considerations |
| Fluo-4 AM | 1 - 5 µM | Higher concentrations can be cytotoxic.[7] |
| Pluronic F-127 | 0.02 - 0.04% | Aids in dye solubilization.[8] |
| Probenecid | 1 - 2.5 mM | Inhibits organic anion transporters to prevent dye leakage.[9] |
| Ionomycin | 1 - 10 µM | Used as a positive control to elicit a maximal calcium response.[8][10] |
| ATP | 1 - 100 µM | Positive control for endogenous P2Y receptors in many cell lines. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low Signal | Poor cell health | Use low passage cells; ensure confluency is optimal (70-90%).[2] |
| Suboptimal dye loading | Optimize dye concentration, incubation time (30-60 min), and temperature (37°C).[11] | |
| Low receptor expression | Use a cell line with higher receptor expression or transfect cells.[3] | |
| High Background | Incomplete dye hydrolysis | Wash cells 2-3 times with assay buffer after loading. |
| Dye leakage | Add probenecid to the assay buffer.[1] | |
| Autofluorescence | Check for compound/media autofluorescence; use phenol red-free media. | |
| Inconsistent Results | Uneven cell plating | Ensure a single-cell suspension and proper mixing. |
| Temperature fluctuations | Equilibrate plates to assay temperature before reading. | |
| Pipetting variability | Use calibrated pipettes and consistent technique. |
Detailed Experimental Protocols
Protocol: General Calcium Mobilization Assay
This protocol describes a method for measuring intracellular calcium mobilization using a fluorescent indicator like Fluo-4 AM in a 96-well plate format.
-
Cell Seeding:
-
Dye Loading:
-
Prepare a loading buffer containing your calcium indicator (e.g., 4 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in a serum-free medium or HBSS.
-
Aspirate the growth medium from the cells and wash once with assay buffer.
-
Add 100 µL of the loading buffer to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature.[11]
-
-
Compound Addition and Signal Detection:
-
Prepare your test compounds and controls at the desired concentrations in the assay buffer.
-
Place the cell plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add your compound to the wells and continue to record the fluorescence signal for 2-3 minutes.[4] Excitation is typically around 485 nm and emission around 525 nm for Fluo-4.[12]
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
For dose-response experiments, plot the response against the log of the compound concentration and fit the data to a sigmoidal curve to determine the EC₅₀.
-
Signaling Pathways and Workflows
Generic GPCR-Mediated Calcium Mobilization Pathway
This diagram illustrates a common signaling cascade for a Gq-coupled GPCR leading to an increase in intracellular calcium.
References
- 1. Why are my cells leaking Fluo-4 AM? | AAT Bioquest [aatbio.com]
- 2. biocompare.com [biocompare.com]
- 3. benchchem.com [benchchem.com]
- 4. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. What are possible reasons for inconsistent Fluo-4 AM loading? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the purpose of ionomycin in calcium flux flow assays? | AAT Bioquest [aatbio.com]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
How to prevent precipitation of (R)-V-0219 in cell culture media
Welcome to the technical support center for (R)-V-0219. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in cell culture experiments, with a specific focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the (R)-enantiomer of V-0219, a potent, orally active small molecule that functions as a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3][4][5][6][7] As a PAM, it enhances the receptor's response to its endogenous ligand, GLP-1.[1][2] This activity makes it a valuable tool for research in areas such as type 2 diabetes and obesity.[1][3][4][5]
Q2: I observed precipitation after adding this compound to my cell culture medium. What are the common causes?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue, particularly when a concentrated stock solution in an organic solvent like DMSO is diluted.[8] This phenomenon, often referred to as "crashing out," can be attributed to several factors:
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Exceeding Aqueous Solubility: The final concentration of this compound in the medium may be higher than its maximum solubility in that specific aqueous environment.[8]
-
Rapid Solvent Exchange: Adding a concentrated DMSO stock directly and quickly to a large volume of aqueous medium can cause a rapid shift in the solvent environment, leading to the compound precipitating before it can be properly solvated.[8]
-
Low Temperature: Cell culture media is often stored refrigerated. Adding the compound to cold media can decrease its solubility.[8]
-
pH Shifts: The pH of the cell culture medium, which is typically buffered, can influence the solubility of compounds.[9]
-
Interactions with Media Components: Components in the medium, such as proteins and salts found in fetal bovine serum (FBS), can interact with the compound, leading to precipitation or a reduction in its bioavailability.[9][10][11]
Q3: What are the different forms of this compound available and how does this affect solubility?
This compound is available as a free base and as a hydrochloride (HCl) salt.[3][6] Salt forms of compounds, like the hydrochloride version, generally exhibit improved water solubility and stability compared to the free base.[6] For cell culture applications, using the hydrochloride salt is recommended if available, as it is more soluble in aqueous solutions.[2] The free base form is typically more soluble in organic solvents like DMSO.[4][7]
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
It is crucial to perform a solubility test to determine the highest concentration of this compound that remains in solution in your complete cell culture medium under your experimental conditions.[12] A detailed protocol for this procedure is provided in the "Experimental Protocols" section below.
Q5: Is it advisable to store this compound diluted in cell culture media?
No, it is not recommended to store this compound in cell culture media for extended periods.[10] To ensure compound stability and avoid precipitation, prepare fresh working dilutions from your stock solution for each experiment.[10]
Troubleshooting Guide
If you encounter precipitation of this compound during your experiments, consult the following troubleshooting table for potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Addition | The final concentration of this compound exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[8] |
| Rapid dilution of a concentrated DMSO stock. | Perform serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure even dispersion.[8][10] | |
| The cell culture medium is cold. | Always use pre-warmed (37°C) cell culture medium for preparing your working solutions.[8][12] | |
| Precipitation Over Time | The compound is unstable in the aqueous medium over the duration of the experiment. | Prepare fresh working solutions immediately before use. Minimize the time the compound is in the aqueous solution before being added to the cells. |
| Interaction with serum proteins. | If using serum-containing media, consider reducing the serum concentration or using a serum-free formulation if compatible with your cell line. Alternatively, pre-incubate the diluted this compound in a small volume of serum-free media before adding it to the final serum-containing culture.[10] | |
| pH of the media has shifted. | Ensure your cell culture medium is properly buffered and freshly prepared. Confirm the pH of the medium before adding the compound. | |
| Cloudy or Turbid Media | High concentration of DMSO in the final working solution. | Keep the final DMSO concentration in your cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may affect compound solubility.[13] |
| Microbial contamination. | Visually inspect the culture for signs of bacterial or fungal contamination, which can also cause turbidity.[14] |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration of this compound
Objective: To determine the highest concentration of this compound that can be dissolved in a specific cell culture medium without visible precipitation under experimental conditions.
Materials:
-
This compound (hydrochloride salt recommended for better aqueous solubility)
-
100% Anhydrous DMSO
-
Your complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can aid dissolution.[12]
-
-
Prepare Serial Dilutions:
-
Pre-warm your complete cell culture medium to 37°C.[12]
-
In a series of sterile microcentrifuge tubes or wells of a 96-well plate, add a fixed volume of the pre-warmed medium (e.g., 900 µL).
-
Prepare a top concentration by adding a small volume of your DMSO stock to the first tube (e.g., 10 µL of 10 mM stock to 990 µL of media for a 100 µM solution with 1% DMSO). Add the stock dropwise while gently vortexing.[8]
-
Perform 2-fold serial dilutions by transferring 500 µL from the first tube to the second tube containing 500 µL of fresh, pre-warmed media, and so on, to create a range of concentrations.
-
Include a control tube/well with the highest volume of DMSO used in the dilutions to ensure the solvent itself does not cause any issues.
-
-
Incubation and Observation:
-
Incubate the prepared dilutions under the same conditions as your planned cell culture experiment (e.g., 37°C, 5% CO2) for a duration equivalent to your experiment's endpoint.[12]
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours).[12]
-
For a more detailed inspection, transfer a small aliquot of the solution to a microscope slide and check for micro-precipitates.[12]
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of any visible precipitate at the end of the incubation period is your maximum working soluble concentration under those specific conditions.
-
Visualizations
Caption: Workflow for determining the maximum soluble concentration of this compound.
Caption: Troubleshooting decision tree for this compound precipitation.
References
- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 10. benchchem.com [benchchem.com]
- 11. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Determining the optimal oral dosage of (S)-V-0219 in mice
This technical support center provides guidance for researchers determining the optimal oral dosage of (S)-V-0219 in mice.
Frequently Asked Questions (FAQs)
Q1: What is (S)-V-0219 and what is its mechanism of action?
A1: (S)-V-0219 is the S-enantiomer of V-0219, a small-molecule, orally active positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3][4] It enhances the signaling of the GLP-1R in the presence of its natural ligands, like GLP-1.[2][3][5] This mechanism has therapeutic potential for treating type 2 diabetes and obesity, often referred to as "diabesity".[2][3][6][7]
Q2: What is a suitable starting dose for an oral efficacy study of (S)-V-0219 in mice?
A2: Based on published data, an oral dose of 0.4 mg/kg (administered intragastrically) has been shown to be effective in improving glucose handling in fatty Zucker rats.[1][2][5] While interspecies scaling is necessary, this provides a starting point for dose-ranging studies in mice. A pilot study with a range of doses (e.g., 0.1, 0.4, and 1.0 mg/kg) is recommended to establish a dose-response relationship in the specific mouse model being used.
Q3: What vehicle can be used to dissolve and administer (S)-V-0219 orally?
A3: The hydrochloride salt of (S)-V-0219 is soluble in water.[4] Therefore, sterile water or a saline solution is a suitable vehicle for oral gavage. It is always recommended to confirm the solubility and stability of the compound in the chosen vehicle before starting in vivo experiments.
Q4: How does the activity of (S)-V-0219 differ from its R-enantiomer?
A4: In in vitro assays, both the (S) and (R) enantiomers of V-0219 have been shown to potentiate calcium fluxes in cells expressing the GLP-1R with similar efficacy.[2][5] However, in vivo studies have highlighted the oral efficacy of the (S)-enantiomer, (S)-V-0219.[2][3][5]
Q5: What are the expected therapeutic effects of (S)-V-0219 in mice?
A5: (S)-V-0219 is expected to improve glucose handling and reduce food intake.[2][3] In mouse models of diabetes or obesity, this could manifest as lower blood glucose levels after a glucose challenge and a reduction in body weight with chronic administration.
Troubleshooting Guides
Issue 1: High variability in blood glucose response between mice in the same dose group.
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Possible Cause 1: Inaccurate oral gavage.
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Troubleshooting Step: Ensure all personnel performing oral gavage are properly trained and consistent in their technique. The volume administered should be accurate and delivered directly to the stomach. Accidental administration into the lungs can cause distress and affect results.
-
-
Possible Cause 2: Variation in fasting times.
-
Troubleshooting Step: Standardize the fasting period for all animals before the experiment. A typical fasting period is 4-6 hours for mice. Ensure free access to water during fasting.
-
-
Possible Cause 3: Stress-induced hyperglycemia.
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Troubleshooting Step: Handle mice gently and minimize stress during the experiment. Acclimatize the animals to the experimental procedures, such as handling and blood sampling, before the actual study.
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Issue 2: No significant effect on blood glucose or food intake at the tested doses.
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Possible Cause 1: Insufficient dosage.
-
Troubleshooting Step: The doses used may be below the therapeutic threshold for your specific mouse model. Conduct a dose-escalation study with a wider range of doses.
-
-
Possible Cause 2: Poor oral bioavailability.
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Troubleshooting Step: Although described as orally active, the bioavailability of (S)-V-0219 might be low in your specific strain of mice or under your experimental conditions. Consider a pharmacokinetic study to determine the plasma concentration of the compound after oral administration.
-
-
Possible Cause 3: Compound degradation.
-
Troubleshooting Step: Ensure the compound is properly stored and the dosing solution is freshly prepared before each experiment. Verify the stability of (S)-V-0219 in the chosen vehicle over the duration of your experiment.
-
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of (S)-V-0219 that can be administered orally without causing significant toxicity.
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Animals: Use a small group of mice (e.g., n=3-5 per sex per group).
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Dose Selection: Start with a dose escalation scheme. For example, 10, 50, 100, 250, 500, and 1000 mg/kg.
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Administration: Administer a single oral dose of (S)-V-0219 to each group. Include a vehicle control group.
-
Monitoring: Observe the animals for clinical signs of toxicity (e.g., changes in behavior, posture, activity, and weight loss) at regular intervals for at least 7 days.
-
Endpoint: The MTD is the highest dose that does not cause mortality or more than a 20% loss in body weight.
Protocol 2: Oral Glucose Tolerance Test (OGTT)
-
Objective: To evaluate the effect of (S)-V-0219 on glucose metabolism.
-
Animals: Use fasted mice (4-6 hours).
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Groups: Divide mice into several groups (n=8-10 per group): Vehicle control, and different doses of (S)-V-0219 (e.g., 0.1, 0.4, 1.0, 5.0 mg/kg).
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Administration: Administer (S)-V-0219 or vehicle orally.
-
Glucose Challenge: After a set time (e.g., 30-60 minutes), administer an oral glucose bolus (e.g., 2 g/kg).
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Blood Sampling: Collect blood samples from the tail vein at 0 (before glucose), 15, 30, 60, 90, and 120 minutes after the glucose challenge.
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Analysis: Measure blood glucose levels and calculate the Area Under the Curve (AUC) for glucose.
Protocol 3: Pharmacokinetic (PK) Study
-
Objective: To determine the pharmacokinetic profile of (S)-V-0219 after oral administration.
-
Animals: Use cannulated mice if possible to facilitate repeated blood sampling.
-
Dose: Administer a single oral dose of (S)-V-0219 (e.g., 1 mg/kg).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, and 24 hours) after dosing.
-
Analysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of (S)-V-0219.
-
Parameters: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life).
Data Presentation
Table 1: Summary of In Vivo Efficacy Data for (S)-V-0219
| Species | Dose (mg/kg) | Administration Route | Effect | Reference |
| Fatty Zucker Rat | 0.4 | Intragastric (Oral) | Improved glucose handling | [1][2][5] |
| Wistar Rat | 0.04, 0.2 | Intraperitoneal | Improved glucose handling | [2][5] |
| Wistar Rat | 0.1, 0.5, 5 µg/kg | Intracerebroventricular | Reduced feeding | [2][5] |
| C57BL/6N Mouse | 0.1 | Intraperitoneal | Improved glucose handling | [2][5] |
Table 2: Template for Oral Glucose Tolerance Test (OGTT) Results
| Treatment Group | Dose (mg/kg) | n | Glucose AUC (0-120 min) | % Reduction vs. Vehicle |
| Vehicle | - | 10 | Value | - |
| (S)-V-0219 | 0.1 | 10 | Value | Value |
| (S)-V-0219 | 0.4 | 10 | Value | Value |
| (S)-V-0219 | 1.0 | 10 | Value | Value |
| (S)-V-0219 | 5.0 | 10 | Value | Value |
Table 3: Template for Pharmacokinetic Parameters of (S)-V-0219 in Mice
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | 1.0 |
| Cmax | ng/mL | Value |
| Tmax | h | Value |
| AUC (0-t) | ng*h/mL | Value |
| t1/2 | h | Value |
| Bioavailability | % | Value |
Visualizations
Caption: Signaling pathway of the GLP-1 receptor modulated by (S)-V-0219.
Caption: Workflow for determining the optimal oral dosage of (S)-V-0219.
Caption: Troubleshooting decision tree for in vivo studies with (S)-V-0219.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 7. docta.ucm.es [docta.ucm.es]
Technical Support Center: Interpreting Unexpected Results in (R)-V-0219 Feeding Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in feeding studies with the (R)-enantiomer of V-0219, a positive allosteric modulator (PAM) of the Glucagon-like Peptide-1 Receptor (GLP-1R).
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of administering (R)-V-0219 in a rodent feeding study?
A1: The racemate and the (S)-enantiomer of V-0219 have been shown to reduce food intake and improve glucose handling in rodents.[1][2][3][4] This is due to its action as a positive allosteric modulator of the GLP-1 receptor, which is involved in regulating appetite and glucose metabolism.[5][6] While in vitro studies have shown that both (R)- and (S)-enantiomers potentiate GLP-1R activation similarly, the in vivo efficacy has been primarily attributed to the (S)-enantiomer.[2] Therefore, the expected outcome for this compound could range from no significant effect to a less potent reduction in food intake compared to the (S)-enantiomer.
Q2: My study with this compound shows no change in food intake or body weight. What are the possible reasons?
A2: Several factors could contribute to a lack of efficacy. These can be broadly categorized as issues with the compound, its administration, or the experimental design. See the Troubleshooting Guide below for a detailed breakdown of potential causes and solutions.
Q3: We observed an unexpected increase in food intake after administering this compound. Is this plausible?
A3: While paradoxical effects are rare, they are not impossible. Potential, though speculative, reasons could include off-target effects at higher concentrations or interactions with other signaling pathways. It would be crucial to first rule out any experimental artifacts, such as stress-induced hyperphagia or issues with the control group.
Q4: How does the vehicle formulation affect the oral bioavailability of this compound?
A4: this compound is a hydrophobic compound, and its absorption after oral gavage is highly dependent on the vehicle used.[7][8] Common vehicles for such compounds include aqueous suspensions with agents like carboxymethyl cellulose (B213188) (CMC) or oil-based solutions.[7][8] An improper formulation can lead to poor solubility, precipitation in the gastrointestinal tract, and consequently, low bioavailability.
Q5: Could the gut microbiome be influencing the results of my feeding study?
A5: The gut microbiome can influence the metabolism of orally administered compounds and can also impact host metabolism and feeding behavior. While there is no specific data on V-0219, it is a factor to consider, especially in long-term studies.
Troubleshooting Guide
Issue 1: No Observable Effect on Food Intake or Body Weight
| Potential Cause | Troubleshooting Steps |
| Compound Inactivity | - Verify the identity and purity of the this compound batch using analytical methods (e.g., NMR, LC-MS).- Confirm the correct enantiomer was used.- Perform an in vitro assay (e.g., cAMP accumulation in GLP-1R expressing cells) to confirm the bioactivity of your compound batch. |
| Suboptimal Dosing | - Review the dose-response relationship from available literature or preliminary studies.- Consider if the dose used was too low to elicit a response.- Increase the dose in a stepwise manner in a pilot study. |
| Poor Bioavailability | - Re-evaluate the vehicle formulation. For hydrophobic compounds, a suspension in 0.5% CMC with 0.1% Tween-80 is a common starting point.[9]- Ensure the compound is fully suspended or dissolved before administration.- Consider performing pharmacokinetic analysis to determine plasma concentrations of this compound. |
| Procedural Issues | - Confirm the accuracy of the oral gavage technique to ensure the full dose is delivered to the stomach.[10]- Improper gavage can lead to stress, which can confound feeding behavior.[10]- Ensure the feeding measurement tools (e.g., scales) are properly calibrated. |
| Experimental Design | - Evaluate the statistical power of your study; a small sample size may not be sufficient to detect a subtle effect.- Ensure the animal model (species, strain, age, sex) is appropriate.- Check for any unexpected changes in the animal facility's environment (e.g., temperature, light cycle) that could affect feeding. |
Issue 2: High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing | - Ensure all personnel performing oral gavage are consistently using the same technique.- Prepare a fresh batch of the dosing solution/suspension regularly to avoid degradation or precipitation. |
| Animal Stress | - Acclimatize animals to handling and the gavage procedure before the start of the study.- Minimize environmental stressors in the animal facility. |
| Individual Animal Differences | - Increase the sample size to reduce the impact of individual variability.- Ensure animals are randomized to treatment groups appropriately. |
Data Presentation
Table 1: Hypothetical Quantitative Data from a 14-Day this compound Feeding Study in Mice
This table presents hypothetical data illustrating an unexpected lack of efficacy.
| Treatment Group | Dose (mg/kg) | Mean Daily Food Intake (g) | Mean Body Weight Change (%) |
| Vehicle Control (0.5% CMC) | 0 | 3.5 ± 0.4 | +2.1 ± 0.8 |
| This compound | 1 | 3.6 ± 0.5 | +2.3 ± 0.9 |
| This compound | 10 | 3.4 ± 0.4 | +1.9 ± 0.7 |
| (S)-V-0219 (Positive Control) | 10 | 2.8 ± 0.3 | -1.5 ± 0.5 |
Data are presented as mean ± SD. *p < 0.05 compared to Vehicle Control.
Table 2: Hypothetical Pharmacokinetic Data
This table illustrates a potential reason for a lack of in vivo effect, despite in vitro activity.
| Compound | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |
| This compound | 10 | 15.2 ± 4.5 | 2.0 | 45.6 ± 12.1 |
| (S)-V-0219 | 10 | 150.8 ± 25.1 | 1.5 | 480.3 ± 75.4 |
Data are presented as mean ± SD.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a suspension in carboxymethyl cellulose (CMC), a common vehicle for hydrophobic compounds.
-
Materials:
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This compound powder
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Sodium carboxymethyl cellulose (CMC)
-
Tween-80
-
Sterile, purified water
-
Sterile containers and magnetic stirrer
-
-
Procedure:
-
Prepare the Vehicle:
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In a sterile container, add 0.5 g of CMC to approximately 90 mL of sterile water.
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Stir continuously with a magnetic stirrer until the CMC is fully dissolved. This may require stirring for several hours.
-
Add 0.1 mL of Tween-80 and mix thoroughly.
-
Adjust the final volume to 100 mL with sterile water.
-
-
Prepare the Suspension:
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Weigh the required amount of this compound powder.
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Add a small volume of the prepared vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve the desired final concentration.
-
-
Administration:
-
Administer the suspension immediately after preparation via oral gavage using an appropriately sized, ball-tipped needle.
-
The dosing volume should not exceed 10 mL/kg for mice.
-
-
Protocol 2: Rodent In Vivo Feeding Study
This protocol outlines a general procedure for assessing the effect of this compound on food intake and body weight.
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Animals:
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Use adult male C57BL/6J mice (8-10 weeks old).
-
House animals individually to allow for accurate food intake measurement.
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Acclimatize animals to the facility for at least one week before the study.
-
-
Procedure:
-
Acclimatization and Baseline:
-
Handle the mice daily for several days before the study begins to reduce stress.
-
For 3-5 days before the first dose, measure and record daily food intake and body weight to establish a baseline.
-
-
Dosing and Monitoring:
-
Randomize mice into treatment groups (e.g., vehicle, different doses of this compound, positive control).
-
Administer the assigned treatment by oral gavage at the same time each day.
-
Measure and record food intake and body weight daily for the duration of the study (e.g., 14 days).
-
-
Data Analysis:
-
Calculate the mean daily food intake and the percentage change in body weight for each group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups to the vehicle control.
-
-
Mandatory Visualizations
Caption: GLP-1 Receptor Signaling Pathway.
Caption: In Vivo Feeding Study Workflow.
References
- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 4. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” | Semantic Scholar [semanticscholar.org]
- 5. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 6. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the in vitro efficacy of (R)-V-0219 and (S)-V-0219
An Objective Comparison of the In Vitro Efficacy of (R)-V-0219 and (S)-V-0219
Introduction
This compound and (S)-V-0219 are the two enantiomers of V-0219, a novel, orally active small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3] GLP-1R is a well-established therapeutic target for type 2 diabetes and obesity.[4][5] V-0219, also identified as compound 9, enhances the efficacy of GLP-1R stimulation and potentiates insulin (B600854) secretion, showing promise as a therapeutic agent for "diabesity," a term referring to diabetes occurring in the context of obesity.[1][2][4][6] This guide provides a comparative analysis of the in vitro efficacy of the (R) and (S) enantiomers of V-0219 based on available experimental data.
Comparative Efficacy Data
In vitro studies have demonstrated that both this compound and (S)-V-0219 exhibit comparable efficacy in modulating GLP-1R activity. The following table summarizes the key quantitative data from these studies.
| Assay | Cell Line | Parameter | This compound | (S)-V-0219 | Reference GLP-1 |
| Calcium Flux | HEK cells expressing hGLP-1R | EC50 | 10 nM | 10 nM | 45 nM |
| GLP-1 Stimulated Insulin Secretion | EndoC-βH1 (human pancreatic) | Potentiation | Similar to (S)-V-0219 | Similar to this compound | - |
| GLP-1 Stimulated Insulin Secretion | INS-1E (rat insulinoma) | Potentiation | Similar to (S)-V-0219 | Similar to this compound | - |
Experimental Protocols
The following are the detailed methodologies for the key in vitro experiments conducted to compare the efficacy of this compound and (S)-V-0219.
Calcium Flux Assay
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Objective: To determine the ability of the enantiomers to activate GLP-1R and induce intracellular calcium mobilization.
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Cell Line: Human Embryonic Kidney (HEK) cells stably expressing the human GLP-1 receptor (hGLP-1R).[1][6]
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Methodology:
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HEK cells expressing hGLP-1R were treated with varying concentrations of this compound and (S)-V-0219 (at 0.1 nM).[1][6]
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The resulting intracellular calcium fluxes were measured to assess receptor activation.[1]
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The dose-response curves were generated to calculate the EC50 values for each enantiomer.[1]
-
-
Results: Both enantiomers were found to potentiate calcium fluxes with the same efficacy (EC50 = 10 nM).[1][6]
Insulin Secretion Assay
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Objective: To evaluate the potentiation of GLP-1-stimulated insulin secretion by the enantiomers in pancreatic beta-cell lines.
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Cell Lines:
-
Methodology:
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EndoC-βH1 cells were incubated with the compounds under high glucose concentrations in the presence of GLP-1.[1][6]
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INS-1E cells were treated with the compounds under low glucose conditions.[1]
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Insulin secretion into the medium was quantified to determine the potentiation effect of the compounds on GLP-1-induced insulin release.
-
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Results: Both this compound and (S)-V-0219 were able to similarly potentiate insulin secretion stimulated by GLP-1 in EndoC-βH1 cells.[1][6] In INS-1E cells, the profile of both compounds was similar to that observed for GLP-1.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GLP-1R signaling pathway and the general experimental workflow for evaluating the in vitro efficacy of V-0219 enantiomers.
Caption: GLP-1R signaling pathway potentiated by V-0219.
Caption: Experimental workflow for comparing enantiomer efficacy.
Conclusion
The available in vitro data indicates that both the (R) and (S) enantiomers of V-0219 are equipotent in their ability to positively modulate the GLP-1 receptor.[1][6] They demonstrated identical EC50 values in calcium flux assays and exhibited similar potentiation of GLP-1-stimulated insulin secretion in pancreatic cell lines.[1][6] Although the in vitro activities are comparable, the in vivo studies for glucose handling and feeding behavior were conducted using the (S)-enantiomer, which demonstrated oral efficacy in animal models.[1][2][4][6] This suggests that while both enantiomers are equally effective at the receptor level in vitro, there may be differences in their pharmacokinetic or pharmacodynamic profiles in vivo that led to the selection of (S)-V-0219 for further development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-V-0219 and Liraglutide in Rodent Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel small molecule GLP-1 receptor positive allosteric modulator, (R)-V-0219, and the well-established GLP-1 receptor agonist, liraglutide (B1674861), based on available preclinical data from rodent models of diabetes and obesity.
Overview
Liraglutide is a potent, long-acting GLP-1 receptor agonist administered via subcutaneous injection, with proven efficacy in improving glycemic control and promoting weight loss.[1][2][3] In contrast, this compound is an orally active small molecule that acts as a positive allosteric modulator (PAM) of the GLP-1 receptor.[4][5][6] This means it enhances the receptor's response to endogenous GLP-1 rather than directly activating it.[7][8] This fundamental difference in their mechanism of action presents distinct therapeutic profiles.
Mechanism of Action
Liraglutide, a GLP-1 analogue, directly binds to and activates the GLP-1 receptor, initiating a cascade of downstream signaling events.[2][9] This leads to glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, delayed gastric emptying, and a reduction in appetite.[1][9]
This compound, as a PAM, binds to an allosteric site on the GLP-1 receptor, distinct from the orthosteric site where GLP-1 and its analogues bind.[10][11] This binding potentiates the receptor's response to the endogenous agonist, GLP-1, thereby enhancing its natural physiological effects.[7][8]
Figure 1: Simplified signaling pathways for Liraglutide and this compound.
Comparative Efficacy in Rodent Models
Direct comparative studies between this compound and liraglutide have not been published. The following tables summarize data from separate studies on their effects on key metabolic parameters.
Glycemic Control
| Compound | Animal Model | Dose | Route | Effect on Blood Glucose | Citation |
| (S)-V-0219 | Fatty diabetic Zucker rats | 0.4 mg/kg | Oral | Improved glucose handling after a glucose challenge. | [4] |
| Liraglutide | Zucker diabetic fatty (ZDF) rats | 150 µg/kg (b.i.d.) | s.c. | Markedly attenuated diabetes development; ~12 mM lower blood glucose vs. vehicle after 6 weeks. | [12][13] |
| Liraglutide | 60% pancreatectomized rats | 150 µg/kg (b.i.d.) | s.c. | Significantly lower glucose excursion in an OGTT after 8 days. | [12] |
| Liraglutide | Diet-induced obese (DIO) mice | 300 µg/kg/day | i.p. | Significantly decreased fasting glucose levels after 2 weeks. | [14][15] |
Body Weight and Food Intake
| Compound | Animal Model | Dose | Route | Effect on Body Weight | Effect on Food Intake | Citation |
| (S)-V-0219 | Male Wistar rats | 5 µg/kg | i.c.v. | Not reported | Reduced feeding for up to 2 hours. | [4] |
| Liraglutide | Zucker diabetic fatty (ZDF) rats | 150 µg/kg (b.i.d.) | s.c. | Reduced body weight gain. | 16% reduction. | [12][13] |
| Liraglutide | Diet-induced obese (DIO) mice | 300 µg/kg/day | i.p. | Significantly decreased body weight. | Tended to decrease food intake. | [14][15] |
| Liraglutide | Obese candy-fed rats | Not specified (b.i.d.) | s.c. | Reduced body weight. | Reduced food intake. | [16] |
Experimental Protocols
(S)-V-0219 Oral Glucose Tolerance Test in Fatty Diabetic Zucker Rats
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Animal Model: Fatty diabetic Zucker rats were used as a model of obesity and type 2 diabetes.[4]
-
Drug Administration: A single dose of (S)-V-0219 (0.4 mg/kg) was administered orally.[4]
-
Glucose Challenge: An intraperitoneal glucose tolerance test was performed by injecting 2 g/kg of glucose.[4]
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Outcome Measures: Blood glucose levels were monitored to assess glucose handling.[4]
Liraglutide Treatment in Zucker Diabetic Fatty (ZDF) Rats
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Animal Model: Male ZDF rats, a genetic model of type 2 diabetes, were used starting at 6-8 weeks of age.[12][13]
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Drug Administration: Liraglutide (150 µg/kg) or vehicle was administered via subcutaneous injection twice daily (b.i.d.) for 6 weeks.[12][13]
-
Outcome Measures: Blood glucose and plasma insulin were measured over a 24-hour period. Food intake was monitored. At the end of the study, pancreatic tissue was analyzed for β-cell mass and proliferation.[12]
Figure 2: Experimental workflows for V-0219 and Liraglutide studies.
Summary and Future Directions
The available preclinical data indicate that both this compound and liraglutide are effective in improving glycemic control and reducing food intake in rodent models of diabetes and obesity. The primary distinction lies in their mechanism of action and route of administration.
-
Liraglutide is a potent, injectable GLP-1 receptor agonist with a large body of evidence supporting its efficacy. Its effects on β-cell mass and function have been documented in various rodent models.[12][14]
-
This compound represents a novel, orally bioavailable approach to modulating the GLP-1 receptor. As a PAM, it may offer a more physiological, glucose-dependent insulinotropic effect and potentially a different side-effect profile compared to direct agonists.[4][8]
Further head-to-head comparative studies in standardized rodent models are necessary to directly compare the efficacy, potency, and long-term effects of this compound and liraglutide. Such studies would be crucial in elucidating the relative therapeutic potential of a small molecule PAM versus a peptide agonist for the treatment of "diabesity".[5][10]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Liraglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Liraglutide? [synapse.patsnap.com]
- 10. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. GLP-1 derivative liraglutide in rats with β-cell deficiencies: influence of metabolic state on β-cell mass dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GLP-1 derivative liraglutide in rats with beta-cell deficiencies: influence of metabolic state on beta-cell mass dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. joe.bioscientifica.com [joe.bioscientifica.com]
- 16. diabetesjournals.org [diabetesjournals.org]
(R)-V-0219 Demonstrates GLP-1R Dependence, Lacks Efficacy in Knockout Mouse Models
For researchers, scientists, and drug development professionals, a comprehensive analysis of (R)-V-0219, a positive allosteric modulator of the Glucagon-Like Peptide-1 Receptor (GLP-1R), reveals its efficacy is entirely dependent on the presence of its target receptor. In studies utilizing GLP-1R knockout (KO) mouse models, this compound failed to exhibit its characteristic effects on glucose metabolism and food intake, underscoring its specific mechanism of action and providing a clear distinction from potential off-target effects.
This compound is an enantiomer of V-0219, a small molecule that enhances the signaling of the GLP-1R in the presence of its endogenous ligand, GLP-1.[1][2][3][4] This modulation leads to beneficial effects such as improved glucose handling and reduced food intake in normal and diabetic rodent models.[1][5] However, the crucial role of GLP-1R in mediating these effects is highlighted by the complete absence of V-0219's activity in mice lacking this receptor.[1][2] This finding is pivotal for understanding the compound's pharmacology and for the development of similar therapeutics.
Comparative Efficacy Data: this compound in Wild-Type vs. GLP-1R KO Mice
The following table summarizes the expected outcomes based on the available literature, illustrating the necessity of GLP-1R for the action of V-0219.
| Parameter | Mouse Model | Treatment | Expected Outcome |
| Glucose Tolerance | Wild-Type | V-0219 | Improved glucose handling[1][2] |
| GLP-1R KO | V-0219 | No improvement in glucose handling[1][2] | |
| Food Intake | Wild-Type | V-0219 | Reduction in food intake[1][3] |
| GLP-1R KO | V-0219 | No reduction in food intake[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols typically employed in the evaluation of compounds like this compound in GLP-1R knockout mouse models.
Animals and Housing
GLP-1 receptor knockout (Glp-1r-/-) mice and their wild-type (Glp-1r+/+) littermates are used for these studies.[6] The generation of these mice has been previously described.[7] Animals are typically housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water, unless otherwise specified for particular experiments.[7]
Intraperitoneal Glucose Tolerance Test (IPGTT)
To assess the effect of this compound on glucose metabolism, an IPGTT is performed.
-
Mice are fasted for a period of 5-6 hours.[8]
-
A baseline blood glucose measurement is taken from the tail vein.
-
This compound or vehicle is administered, typically via intraperitoneal (i.p.) injection.
-
After a set pre-treatment period, a glucose bolus (e.g., 2 g/kg body weight) is administered i.p.
-
Blood glucose levels are subsequently measured at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose injection.
-
The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
Food Intake Studies
To determine the impact of this compound on appetite, food intake is monitored.
-
Mice are habituated to individual housing for several days to allow for accurate measurement of food consumption.
-
Following a fasting period, mice are administered this compound or vehicle.
-
A pre-weighed amount of food is provided, and the amount consumed is measured at various time points (e.g., 1, 2, 4, 8, and 24 hours) post-treatment.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and procedures discussed, the following diagrams are provided.
References
- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 6. glucagon.com [glucagon.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Frontiers | The Insulin Response to Oral Glucose in GIP and GLP-1 Receptor Knockout Mice: Review of the Literature and Stepwise Glucose Dose Response Studies in Female Mice [frontiersin.org]
Off-Target Screening of (R)-V-0219: A Comparative Guide for Researchers
(R)-V-0219, an orally active positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), has demonstrated significant potential in preclinical studies for the treatment of obesity-associated diabetes. A critical aspect of its preclinical safety assessment is the evaluation of its off-target activity against other G-protein coupled receptors (GPCRs). This guide provides a comprehensive overview of the off-target screening of this compound's racemic counterpart, V-0219, offering researchers, scientists, and drug development professionals a detailed comparison based on available experimental data.
Summary of Off-Target Screening Results
V-0219 was screened against a panel of 54 GPCRs to assess its binding affinity at a concentration of 10 µM. The results indicate a high degree of selectivity for the GLP-1R, with no significant off-target binding observed for any of the other receptors tested. In all cases, the displacement of the specific radioligand was less than 50%, suggesting that V-0219 does not interact significantly with the orthosteric binding sites of these off-target receptors at the tested concentration.[1] This favorable selectivity profile is a crucial characteristic for a therapeutic candidate, as it minimizes the potential for unwanted side effects mediated by interactions with other signaling pathways.
Below is a detailed table summarizing the off-target screening results for V-0219.
| Receptor Family | Target | Ligand | % Inhibition by 10µM V-0219 |
| Adrenergic | α1 (non-selective) | [3H]-Prazosin | 12 |
| α2 (non-selective) | [3H]-Rauwolscine | 18 | |
| β (non-selective) | [125I]-CYP | 8 | |
| Angiotensin | AT1 | [125I]-Sar1, Ile8-Angiotensin II | 5 |
| Bradykinin | B2 | [3H]-Bradykinin | 10 |
| Cannabinoid | CB1 | [3H]-CP 55940 | 2 |
| CB2 | [3H]-CP 55940 | 1 | |
| Cholecystokinin | CCKA | [125I]-CCK-8 (sulfated) | 3 |
| Dopamine | D1 | [3H]-SCH 23390 | 15 |
| D2S | [3H]-Spiperone | 20 | |
| GABA | GABAB | [3H]-GABA | 7 |
| Galanin | GAL2 | [125I]-Galanin | 4 |
| Histamine | H1 | [3H]-Pyrilamine | 22 |
| H2 | [125I]-APT | 6 | |
| H3 | [3H]-N-α-Methylhistamine | 11 | |
| Melanocortin | MC4 | [125I]-NDP-MSH | 9 |
| Melatonin | ML1 | [125I]-Melatonin | 14 |
| Muscarinic | M1 | [3H]-Pirenzepine | 19 |
| M2 | [3H]-AF-DX 384 | 25 | |
| M3 | [3H]-4-DAMP | 23 | |
| Neuropeptide Y | Y1 | [125I]-PYY | 2 |
| Y2 | [125I]-PYY (3-36) | 1 | |
| Neurotensin | NTS1 | [3H]-Neurotensin | 8 |
| Opioid | δ (DOP) | [3H]-Naltrindole | 17 |
| κ (KOP) | [3H]-U 69593 | 13 | |
| μ (MOP) | [3H]-DAMGO | 16 | |
| Serotonin | 5-HT1A | [3H]-8-OH-DPAT | 28 |
| 5-HT1B | [125I]-GTI | 21 | |
| 5-HT2A | [3H]-Ketanserin | 26 | |
| 5-HT2B | [3H]-LSD | 24 | |
| 5-HT3 | [3H]-GR 65630 | 3 | |
| 5-HT5a | [3H]-LSD | 19 | |
| 5-HT6 | [3H]-LSD | 20 | |
| 5-HT7 | [3H]-LSD | 27 | |
| Somatostatin | sst | [125I]-SRIF-14 | 7 |
| Tachykinin | NK1 | [3H]-Substance P | 11 |
| NK2 | [3H]-SR 48968 | 9 | |
| NK3 | [3H]-SR 142801 | 6 | |
| Vasopressin | V1a | [3H]-AVP | 13 |
Experimental Protocols
The off-target screening of V-0219 was conducted using radioligand binding assays. This widely accepted method measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.
General Protocol for Radioligand Binding Assay:
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared from cultured cells or tissue homogenates.
-
Incubation: A fixed concentration of a specific radioligand for the target receptor is incubated with the cell membranes in a suitable buffer.
-
Competition: V-0219 was added at a concentration of 10 µM to compete with the radioligand for binding to the receptor.
-
Separation: The bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by V-0219 is calculated by comparing the radioactivity in the presence of the test compound to the control (radioligand alone).
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of this compound's activity, the following diagrams are provided.
The diagram above illustrates the key steps involved in the radioligand binding assay used to screen V-0219 for off-target GPCR interactions.
This diagram outlines the primary signaling cascade initiated by the activation of the GLP-1R, which is positively modulated by this compound, ultimately leading to enhanced insulin secretion.
References
Validating the On-Target Activity of (R)-V-0219 on GLP-1R: A Comparative Guide
The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that has become a cornerstone therapeutic target for type 2 diabetes and obesity. Activation of GLP-1R in pancreatic β-cells enhances glucose-dependent insulin (B600854) secretion. While traditional therapies have focused on peptide-based orthosteric agonists, such as Liraglutide and Semaglutide, there is growing interest in small-molecule modulators.
This guide provides a comparative analysis of the on-target activity of (R)-V-0219, a small-molecule positive allosteric modulator (PAM) of the GLP-1R.[1][2][3] Unlike orthosteric agonists that directly bind to the primary active site, PAMs bind to a distinct allosteric site, modulating the receptor's response to the endogenous ligand (GLP-1).[4] We compare the activity of this compound with the endogenous ligand GLP-1 and leading peptide agonists, supported by experimental data and detailed protocols for key validation assays.
Mechanism of Action: Orthosteric Agonist vs. Positive Allosteric Modulator
An orthosteric agonist directly binds to and activates the receptor. A PAM, such as this compound, enhances the affinity and/or efficacy of the endogenous agonist. This distinction is crucial for understanding its pharmacological profile.
Comparative On-Target Activity
The on-target activity of GLP-1R modulators is primarily assessed by measuring downstream signaling events, such as cyclic adenosine (B11128) monophosphate (cAMP) production, calcium (Ca²⁺) flux, or ERK1/2 phosphorylation. The half-maximal effective concentration (EC₅₀) is a critical metric for comparing potency.
This compound is the R-enantiomer of V-0219 and functions as a PAM.[1] It potentiates GLP-1-induced cAMP accumulation at nanomolar concentrations and activates calcium fluxes in cells expressing the human GLP-1R.[1][2] In a calcium flux assay, this compound demonstrated an EC₅₀ value of 10 nM.[5][6] This is compared to leading peptide agonists which typically show potency in the picomolar range for cAMP production.[7]
| Compound | Modality | Assay Type | Cell Line | Potency (EC₅₀) | Citation(s) |
| This compound | Positive Allosteric Modulator | Ca²⁺ Flux | HEK-hGLP-1R | 10 nM | [1][5] |
| GLP-1 (7-36) | Endogenous Agonist | cAMP Production | GLP1R Nomad | 4.54 nM | [8] |
| Semaglutide | Peptide Agonist | cAMP Production | CHO-hGLP-1R | 0.9 pM (serum-free) | [7] |
| Liraglutide | Peptide Agonist | cAMP Production | CHO-hGLP-1R | 1.2 pM (serum-free) | [7] |
Key Experimental Protocols & Workflows
Validating the on-target activity of a compound like this compound involves a series of cell-based functional assays.
This is the primary assay for GLP-1R activity, as the receptor canonically couples to the Gαs protein, which stimulates adenylyl cyclase to produce cAMP.[9][10]
-
Objective: To quantify the increase in intracellular cAMP levels in response to agonist or modulator stimulation.
-
Methodology:
-
Cell Culture: Seed CHO or HEK293 cells stably expressing the human GLP-1R into 96-well or 384-well plates and culture overnight.[7][11]
-
Compound Preparation: Prepare serial dilutions of the test compound (this compound) and reference agonists (e.g., GLP-1, Semaglutide). For PAMs, compounds are often co-incubated with a sub-maximal concentration of GLP-1.
-
Stimulation: Remove culture medium and add the compound dilutions to the cells. Incubate for a specified period (e.g., 5-30 minutes) at 37°C.[11]
-
Lysis & Detection: Lyse the cells and detect cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) or a luciferase reporter gene assay linked to a cAMP response element (CRE).[11][12][13]
-
Data Analysis: Plot the dose-response curve and calculate EC₅₀ values using non-linear regression.
-
GLP-1R activation also leads to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a key downstream signaling event.[14]
-
Objective: To measure the level of phosphorylated ERK1/2 as an indicator of receptor activation.
-
Methodology:
-
Cell Culture & Starvation: Culture GLP-1R expressing cells as above. Prior to the assay, starve cells in serum-free media for several hours to reduce basal pERK levels.
-
Stimulation: Treat cells with serial dilutions of the test compounds for a short period (typically 5-15 minutes) at 37°C.
-
Fixation & Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100 or methanol.
-
Immunostaining: Incubate cells with a primary antibody specific for phosphorylated ERK1/2, followed by a fluorescently-labeled secondary antibody.
-
Detection & Analysis: Quantify the fluorescence intensity using a high-content imager or plate reader. Determine EC₅₀ values from the resulting dose-response curve.
-
This assay is critical for determining "biased agonism," where a ligand preferentially activates one signaling pathway (e.g., G-protein/cAMP) over another (e.g., β-arrestin).[15][16] β-arrestin recruitment is involved in receptor desensitization, internalization, and G-protein-independent signaling.[10]
-
Objective: To measure the recruitment of β-arrestin to the activated GLP-1R.
-
Methodology:
-
Assay Principle: Utilize an assay system such as DiscoverX's PathHunter or a BRET (Bioluminescence Resonance Energy Transfer) based assay.[17][18] In these systems, the GLP-1R and β-arrestin are tagged with complementary enzyme fragments or fluorescent proteins.
-
Cell Culture: Use cells engineered to co-express the tagged GLP-1R and β-arrestin constructs.
-
Stimulation: Add test compounds and incubate to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagent (e.g., substrate for the enzyme fragments or measure BRET signal). The proximity of the receptor and β-arrestin upon recruitment generates a quantifiable signal (chemiluminescence or light emission ratio).
-
Data Analysis: Generate dose-response curves and calculate EC₅₀ values to determine the potency of the compound in recruiting β-arrestin.
-
GLP-1R Signaling Pathways
Upon activation, GLP-1R initiates multiple downstream signaling cascades. The canonical pathway involves Gαs-mediated cAMP production, leading to PKA and EPAC activation, which are crucial for insulin secretion.[9][10] A secondary pathway involves the recruitment of β-arrestins, which can mediate ERK1/2 activation and receptor internalization.[10][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. docta.ucm.es [docta.ucm.es]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of the effect of GLP‐1R agonists on body weight using in vitro efficacy information: An extension of the Hall body composition model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. mdpi.com [mdpi.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. β-Arrestin-biased agonists of the GLP-1 receptor from β-amino acid residue incorporation into GLP-1 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PathHunter® eXpress GLP1R CHO-K1 β-Arrestin-1 GPCR Assay [discoverx.com]
- 18. researchgate.net [researchgate.net]
Oral GLP-1 Receptor Modulator (S)-V-0219 Demonstrates Promise in Preclinical Models, Offering a Potential Alternative to Injectable Agonists
For Immediate Release
A recent study has unveiled preclinical data on (S)-V-0219, an orally active, small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). The findings, published in the Journal of Medicinal Chemistry, indicate that (S)-V-0219 enhances the body's natural GLP-1 signaling, leading to improved glucose control and reduced food intake in rodent models. These results position (S)-V-0219 as a potential oral therapeutic alternative to the widely used injectable GLP-1 receptor agonists for the management of type 2 diabetes and obesity.
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone that plays a crucial role in regulating blood sugar levels and appetite. Injectable GLP-1 receptor agonists, such as liraglutide (B1674861) and semaglutide, have proven to be highly effective in treating type 2 diabetes and promoting weight loss. However, their injectable route of administration can be a barrier to patient adherence. (S)-V-0219, by acting as a PAM, amplifies the effects of endogenous GLP-1, offering the convenience of an oral formulation.
Comparative Efficacy in Preclinical Models
While direct head-to-head clinical trials are not yet available, preclinical data provides a basis for comparing the potential efficacy of oral (S)-V-0219 with established injectable GLP-1 receptor agonists. The following table summarizes key findings from studies conducted in comparable animal models.
| Compound | Animal Model | Dosing and Administration | Key Findings in Glucose Tolerance | Key Findings in Food Intake | Reference |
| (S)-V-0219 | Fatty Diabetic Zucker Rats | 0.4 mg/kg, single oral gavage | Improved glucose handling after an intraperitoneal glucose challenge. | Not Reported | [1] |
| (S)-V-0219 | Male Wistar Rats | 0.1, 0.5, and 5 µg/kg, intracerebroventricular injection | Not Reported | Dose-dependent reduction in food intake in fasted rats. | [1] |
| Liraglutide | Male Zucker Diabetic Fatty (ZDF) Rats | 150 µg/kg, subcutaneous injection twice daily for 6 weeks | Markedly attenuated the development of diabetes, with significantly lower blood glucose levels compared to vehicle. | Persistent reduction in food intake throughout the study. | [2] |
| Semaglutide | Male Wistar Rats | Daily subcutaneous injections, dose escalated to 70 µg/kg | Not explicitly detailed for glucose tolerance in this study. | Reduced chow intake and body weight. | [3] |
Experimental Protocols
(S)-V-0219 Oral Glucose Tolerance Test in Fatty Diabetic Zucker Rats
Twelve-hour fasted fatty Zucker rats were administered (S)-V-0219 at a dose of 0.4 mg/kg via intragastric gavage. Following the administration of the compound, the rats received an intraperitoneal injection of glucose at a dose of 2 g/kg. Blood glucose levels were monitored at various time points to assess glucose handling.[1]
(S)-V-0219 Food Intake Study in Male Wistar Rats
Male Wistar rats were fasted for 12 hours prior to the experiment. (S)-V-0219 was administered via intracerebroventricular (i.c.v.) injection at doses of 0.1, 0.5, and 5 µg/kg in a volume of 5 µL. Food intake was subsequently measured to determine the effect of the compound on appetite.[1]
Liraglutide Chronic Study in Male Zucker Diabetic Fatty (ZDF) Rats
Male ZDF rats, aged 6-8 weeks, were treated with subcutaneous injections of liraglutide at a dose of 150 µg/kg twice daily for a duration of 6 weeks. Blood glucose levels were monitored regularly, and food intake was measured daily to assess the long-term effects on glycemic control and appetite.[2]
Semaglutide Chronic Study in Male Wistar Rats
Male Wistar rats received daily subcutaneous injections of semaglutide. The dosage was escalated over a period of 10 days, starting from 7 µg/kg and reaching a maintenance dose of 70 µg/kg. Body weight and food intake were measured daily throughout the dose escalation and maintenance periods.[3]
GLP-1 Receptor Signaling and the Role of a Positive Allosteric Modulator
The binding of a GLP-1 receptor agonist to its receptor initiates a cascade of intracellular events, primarily through the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP).[4][5] This signaling pathway leads to enhanced glucose-dependent insulin (B600854) secretion from pancreatic beta cells. A positive allosteric modulator like (S)-V-0219 binds to a different site on the GLP-1 receptor, enhancing the receptor's response to the endogenous GLP-1 hormone. This potentiation of the natural signaling pathway is a novel approach to achieving glycemic control.
Caption: GLP-1 Receptor Signaling Pathway and PAM Action.
Conclusion
The preclinical data on (S)-V-0219 suggests that this oral GLP-1R positive allosteric modulator has the potential to be an effective therapeutic agent for type 2 diabetes and obesity. By enhancing the body's own GLP-1 system, it offers a novel mechanism of action with the significant advantage of oral administration. While these early findings are promising, further research, including direct comparative studies and clinical trials, is necessary to fully elucidate the efficacy and safety of (S)-V-0219 in comparison to injectable GLP-1 receptor agonists.
References
- 1. olac.berkeley.edu [olac.berkeley.edu]
- 2. GLP-1 derivative liraglutide in rats with β-cell deficiencies: influence of metabolic state on β-cell mass dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic Semaglutide Treatment in Rats Leads to Daily Excessive Concentration-Dependent Sucrose Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
Assessing Anxiety-Like Behaviors: A Comparative Analysis of (R)-V-0219, (R)-Ketamine, and Diazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical assessment of anxiety-like behaviors following the administration of (R)-V-0219, a novel positive allosteric modulator of the GLP-1 receptor, and (R)-ketamine (arketamine), an emerging antidepressant. These compounds are compared against diazepam, a well-established anxiolytic drug. The information presented herein is intended to guide researchers in designing and interpreting studies aimed at characterizing the anxiolytic or anxiogenic potential of novel therapeutic agents.
Comparative Efficacy in Preclinical Anxiety Models
Table 1: Effects on Anxiety-Like Behavior in the Elevated Plus Maze (EPM)
| Compound | Dose Range (Rats) | Effect on Time Spent in Open Arms (%) | Effect on Open Arm Entries (%) | Interpretation |
| This compound | 0.5 - 1 mg/kg | No significant change reported. | No significant change reported. | Non-anxiogenic at tested doses. |
| (R)-Ketamine | 10 mg/kg (Racemic Ketamine) | Expected to increase. | Expected to increase. | Potential Anxiolytic Effect. |
| Diazepam | 1 - 2 mg/kg | Significant Increase[1]. | Significant Increase[2][3]. | Anxiolytic. |
Note: Data for (R)-ketamine is inferred from studies on racemic ketamine, as specific quantitative data for the (R)-enantiomer in the EPM was not available in the searched literature. One study on racemic ketamine (7 mg/kg) in Wistar rats reported a decrease in open arm time and entries, suggesting a potential anxiogenic-like effect at that specific dose and experimental conditions[4]. However, other studies suggest anxiolytic effects, particularly in the context of chronic stress models[5][6].
Table 2: Effects on Anxiety-Like Behavior in the Open Field Test (OFT)
| Compound | Dose Range (Rats) | Effect on Time Spent in Center (%) | Effect on Locomotor Activity | Interpretation |
| This compound | Not Reported | Not Reported | Not Reported | Data not available. |
| (R)-Ketamine | 30 mg/kg (Racemic Ketamine) | Increase. | Hyperlocomotion[7]. | Potential Anxiolytic Effect / Stimulant. |
| Diazepam | 0.5 - 2.0 mg/kg | Increase. | No significant change or decrease at higher doses[8][9]. | Anxiolytic. |
Note: The interpretation of OFT data can be complex, as changes in locomotor activity can confound the assessment of anxiety-like behavior. The increased center time with racemic ketamine is suggestive of an anxiolytic effect, though the accompanying hyperlocomotion indicates a stimulant component to its action[7].
Experimental Protocols
Detailed methodologies for the Elevated Plus Maze and Open Field Test are provided below to facilitate the replication and extension of these findings.
Elevated Plus Maze (EPM) Protocol for Rats
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze elevated 50-70 cm from the floor.
-
Two opposing arms (50 x 10 cm) are enclosed by high walls (40-50 cm), and the other two opposing arms are open.
-
A central platform (10 x 10 cm) connects the four arms.
-
The maze is typically made of a non-porous material for easy cleaning.
Procedure:
-
Acclimation: Allow rats to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer the test compound or vehicle at the appropriate time before testing, based on the compound's pharmacokinetic profile.
-
Testing:
-
Place the rat on the central platform facing one of the open arms.
-
Allow the rat to explore the maze for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Calculate the percentage of time spent in the open arms [(Time in open arms / (Time in open arms + Time in closed arms)) x 100] and the percentage of open arm entries [(Open arm entries / (Open arm entries + Closed arm entries)) x 100].
-
An increase in the percentage of time spent and entries into the open arms is indicative of an anxiolytic effect.
-
Open Field Test (OFT) Protocol for Rats
The OFT is used to assess general locomotor activity and anxiety-like behavior. The test is based on the tendency of rodents to avoid the brightly lit, open central area of an arena.
Apparatus:
-
A square or circular arena (typically 100 x 100 cm for rats) with high walls (40-50 cm) to prevent escape.
-
The floor is divided into a grid of equal-sized squares, delineating a central zone and a peripheral zone.
-
The arena is typically made of a non-porous material for easy cleaning.
Procedure:
-
Acclimation: Allow rats to acclimate to the testing room for at least 30 minutes before the experiment. The lighting conditions in the room should be consistent across all tests.
-
Drug Administration: Administer the test compound or vehicle at the appropriate time before testing.
-
Testing:
-
Gently place the rat in the center of the open field arena.
-
Allow the rat to explore the arena for a 5 to 10-minute session.
-
Record the session using a video camera mounted above the arena.
-
-
Data Analysis:
-
Score the following parameters:
-
Time spent in the central zone.
-
Time spent in the peripheral zone.
-
Number of entries into the central zone.
-
Total distance traveled.
-
Rearing frequency (a measure of exploratory behavior).
-
-
An increase in the time spent and the number of entries into the central zone is indicative of an anxiolytic effect[10][11][12]. A significant change in total distance traveled may indicate a stimulant or sedative effect of the compound.
-
Mandatory Visualizations
Signaling Pathway
The glutamatergic system plays a crucial role in the neurobiology of anxiety, and it is a key target for the actions of ketamine.[13][14][15] Ketamine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[16][17] By blocking NMDA receptors, particularly on GABAergic interneurons, ketamine can lead to a surge in glutamate (B1630785) release.[17][18] This glutamate surge then preferentially activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leading to downstream signaling cascades that are thought to underlie its rapid antidepressant and potential anxiolytic effects.[16][17][18][19]
Caption: Glutamatergic Synapse and the Action of (R)-Ketamine.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the anxiolytic-like effects of a novel compound in preclinical models.
Caption: Preclinical Workflow for Anxiety-Like Behavior Assessment.
References
- 1. neurofit.com [neurofit.com]
- 2. Frontiers | Diazepam Reduces Escape and Increases Closed-Arms Exploration in Gerbils After 5 min in the Elevated Plus-Maze [frontiersin.org]
- 3. Diazepam Reduces Escape and Increases Closed-Arms Exploration in Gerbils After 5 min in the Elevated Plus-Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute effects of ketamine in the holeboard, the elevated-plus maze, and the social interaction test in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short‐ and long‐term antidepressant effects of ketamine in a rat chronic unpredictable stress model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. "Anxiolytic" action of diazepam and abecarnil in a modified open field test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. conductscience.com [conductscience.com]
- 11. Frontiers | To Approach or Avoid: An Introductory Overview of the Study of Anxiety Using Rodent Assays [frontiersin.org]
- 12. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Neurobiology of Anxiety Disorders: Brain Imaging, Genetics, and Psychoneuroendocrinology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciencedaily.com [sciencedaily.com]
- 15. The impact of stress on glutamate transmission and neuronal architecture. A key to pathophysiology and treatment of mood and anxiety disorders [air.unimi.it]
- 16. Ketamine - Wikipedia [en.wikipedia.org]
- 17. Ketamine’s Mechanism of Action: A Path to Rapid-Acting Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
(R)-V-0219 Demonstrates High Selectivity for GLP-1R with Minimal Cross-reactivity Across a Panel of Metabolic Receptors
(R)-V-0219 , a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), exhibits a highly selective binding profile with negligible interaction at other metabolic receptors, according to published preclinical data. This specificity is crucial for its potential as a targeted therapeutic agent for type 2 diabetes and obesity, minimizing the risk of off-target effects.
The selectivity of this compound, also referred to as compound 9 in seminal literature, was comprehensively evaluated through a broad panel of G-protein coupled receptors (GPCRs). In a key study, the compound was screened at a high concentration of 10 µM against 54 different receptors, including a range of metabolic receptors. The results demonstrated that this compound caused less than 50% inhibition of radioligand binding to all receptors tested, indicating a lack of significant binding to these off-target sites.[1] This high degree of selectivity underscores the compound's focused mechanism of action on the GLP-1R.
Comparative Analysis of Receptor Binding
The cross-reactivity of this compound was assessed using a standardized radioligand binding assay panel (CEREP). The following table summarizes the percentage of inhibition of specific binding at a selection of relevant metabolic and other GPCRs when tested at a concentration of 10 µM.
| Receptor Target | % Inhibition @ 10 µM this compound |
| Adenosine A1 | < 50% |
| Adrenergic α1 | < 50% |
| Adrenergic α2 | < 50% |
| Adrenergic β1 | < 50% |
| Adrenergic β2 | < 50% |
| Angiotensin AT1 | < 50% |
| Bradykinin B2 | < 50% |
| Cannabinoid CB1 | < 50% |
| Cannabinoid CB2 | < 50% |
| Cholecystokinin CCK1 | < 50% |
| Dopamine D1 | < 50% |
| Dopamine D2 | < 50% |
| Endothelin ETA | < 50% |
| GABA A | < 50% |
| Glucagon | < 50% |
| Histamine H1 | < 50% |
| Muscarinic M1 | < 50% |
| Muscarinic M2 | < 50% |
| Muscarinic M3 | < 50% |
| Neuropeptide Y Y1 | < 50% |
| Opioid δ | < 50% |
| Opioid κ | < 50% |
| Opioid μ | < 50% |
| Serotonin 5-HT1A | < 50% |
| Serotonin 5-HT2A | < 50% |
| Somatostatin sst | < 50% |
| Vasopressin V1a | < 50% |
| Note: This is a partial list based on typical metabolic receptor panels. The full panel of 54 receptors tested showed <50% inhibition. |
Experimental Protocols
The cross-reactivity of this compound was determined using a standardized radioligand binding assay protocol.
Objective: To assess the in vitro affinity of this compound for a broad range of GPCRs by measuring the displacement of a specific radioligand.
Methodology:
-
Membrane Preparation: Cell membranes were prepared from cell lines recombinantly expressing the target human receptors.
-
Binding Assay: The binding of a specific radioligand to its receptor was measured in the presence and absence of the test compound, this compound.
-
Incubation: The reaction mixture, containing the cell membranes, radioligand, and this compound (at a final concentration of 10 µM), was incubated to allow for binding to reach equilibrium.
-
Filtration: The incubation was terminated by rapid filtration through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filter was quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition of specific binding by this compound was calculated by comparing the amount of bound radioligand in the presence of the test compound to the amount bound in its absence.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound is as a positive allosteric modulator of the GLP-1R. This means it binds to a site on the receptor distinct from the endogenous ligand (GLP-1) and enhances the receptor's response to GLP-1. This leads to the potentiation of downstream signaling pathways, including the production of cyclic AMP (cAMP) and the mobilization of intracellular calcium, ultimately resulting in enhanced glucose-dependent insulin (B600854) secretion.
Caption: GLP-1R Signaling Pathway Potentiated by this compound.
The experimental workflow for assessing the cross-reactivity of a compound like this compound typically follows a standardized screening process.
Caption: Experimental Workflow for GPCR Cross-reactivity Screening.
References
In Vivo Efficacy of GLP-1 Receptor Modulator (R)-V-0219: A Comparative Analysis
A comprehensive review of available preclinical data on (R)-V-0219, a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R), reveals a focus on the racemic mixture and the (S)-enantiomer in in vivo studies, with limited specific data for the (R)-enantiomer versus a placebo control. This guide synthesizes the existing findings on V-0219's biological activity and provides detailed experimental context.
V-0219 has been identified as a potent, orally active positive allosteric modulator (PAM) of the GLP-1R, a key target in the management of type 2 diabetes and obesity.[1][2][3][4][5] The primary research, "Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for ‘Diabesity’," serves as the foundational source for the in vivo data.[2][3][4] While both the (R) and (S) enantiomers of V-0219 demonstrated comparable in vitro efficacy in potentiating GLP-1-induced cellular responses, the in vivo investigations detailed in this key publication predominantly utilized the racemic mixture (compound 9) and the (S)-enantiomer.[3]
Data Presentation
Due to the absence of specific in vivo comparative data for this compound against a placebo in the primary literature, this section presents the available data for the racemic V-0219 and its (S)-enantiomer to provide a comprehensive understanding of the molecule's activity.
Table 1: In Vivo Effects of Racemic V-0219 (Compound 9) on Glucose Homeostasis in Mice
| Treatment Group | Dose | Animal Model | Primary Outcome | Result |
| Vehicle (Placebo) | - | Wild-type C57BL/6N mice | Glucose excursion during IPGTT | Baseline |
| Racemic V-0219 | 0.1 mg/kg | Wild-type C57BL/6N mice | Glucose excursion during IPGTT | Improved glucose handling |
| Racemic V-0219 | 0.1 mg/kg | GLP-1R Knockout mice | Glucose excursion during IPGTT | No effect on glucose handling |
IPGTT: Intraperitoneal Glucose Tolerance Test. Data synthesized from Decara et al., 2022.[3]
Table 2: In Vivo Effects of (S)-V-0219 on Glucose Homeostasis and Food Intake in Rodents
| Treatment Group | Dose | Animal Model | Primary Outcome | Result |
| Vehicle (Placebo) | - | Male Wistar rats | Glucose excursion during IPGTT | Baseline |
| (S)-V-0219 | 0.04 mg/kg | Male Wistar rats | Glucose excursion during IPGTT | Improved glucose handling |
| (S)-V-0219 | 0.2 mg/kg | Male Wistar rats | Glucose excursion during IPGTT | Improved glucose handling |
| Vehicle (Placebo) | - | Fatty diabetic Zucker rats | Glucose excursion during IPGTT | Baseline |
| (S)-V-0219 | 0.4 mg/kg (oral) | Fatty diabetic Zucker rats | Glucose excursion during IPGTT | Orally active, improved glucose handling |
| Vehicle (Placebo) | - | Male Wistar rats | Food Intake | Baseline |
| (S)-V-0219 | 5 µg/kg (ICV) | Male Wistar rats | Food Intake | Reduced food intake for up to 2 hours |
IPGTT: Intraperitoneal Glucose Tolerance Test; ICV: Intracerebroventricular. Data synthesized from Decara et al., 2022.[3]
Experimental Protocols
The following methodologies are based on the procedures described in the primary literature for the in vivo assessment of V-0219.
Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Animal Models: Male Wistar rats, wild-type C57BL/6N mice, GLP-1R knockout mice, and fatty diabetic Zucker rats were used.[3] Animals were fasted for 12 hours prior to the experiment.
-
Dosing: V-0219 (racemic or S-enantiomer) or vehicle (placebo) was administered via intraperitoneal (IP) injection or oral gavage at the doses specified in the tables.
-
Glucose Challenge: A glucose solution (2 g/kg body weight) was administered via IP injection.
-
Blood Sampling and Analysis: Blood glucose levels were measured from tail vein blood samples at baseline (0 minutes) and at various time points post-glucose administration. The total glycemic response was often calculated as the area under the curve (AUC).
Food Intake Study
-
Animal Model: Male Wistar rats were used.[3]
-
Dosing: (S)-V-0219 or vehicle was administered via intracerebroventricular (ICV) injection.
-
Measurement: Cumulative food intake was measured at specific time points following administration of the compound.
Mandatory Visualization
GLP-1 Receptor Signaling Pathway
The binding of GLP-1 or the potentiation of its binding by a PAM like V-0219 to the GLP-1R, a G-protein coupled receptor, initiates a cascade of intracellular signaling events. A primary pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to enhanced glucose-dependent insulin (B600854) secretion from pancreatic beta cells.
Caption: Simplified GLP-1 Receptor signaling pathway.
Experimental Workflow for In Vivo Glucose Tolerance Test
The workflow for a typical intraperitoneal glucose tolerance test to evaluate the efficacy of a compound like this compound against a placebo is a multi-step process. It begins with animal acclimatization and fasting, followed by the administration of the test compound or placebo, a glucose challenge, and subsequent blood glucose monitoring.
Caption: Experimental workflow for a typical IPGTT.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of (R)-V-0219
This document provides comprehensive guidance on the safe handling and disposal of (R)-V-0219, a positive allosteric modulator (PAM) of the Glucagon-like peptide-1 receptor (GLP-1R) utilized in laboratory research. Adherence to these protocols is critical for ensuring personnel safety, minimizing environmental impact, and maintaining regulatory compliance within research and drug development settings.
This compound Waste Stream Characterization
Proper disposal begins with the accurate classification and segregation of all waste materials contaminated with this compound. The following table summarizes the primary waste streams generated during research activities involving this compound.
| Waste Stream Category | Description | Recommended Container | Disposal Pathway |
| Solid Waste | Empty vials, contaminated personal protective equipment (gloves, lab coats), pipette tips, and other non-sharp labware that has come into contact with this compound. | Labeled Hazardous Waste Container | Incineration or as per institutional hazardous waste guidelines. |
| Liquid Waste | Unused or expired this compound solutions, and contaminated solvents or buffers. | Labeled Hazardous Liquid Waste Container | Chemical inactivation followed by appropriate disposal, or collection by a certified hazardous waste management service. |
| Sharps Waste | Needles, syringes, Pasteur pipettes, and any other sharp items contaminated with this compound. | Puncture-resistant, leak-proof Sharps Container | Autoclaving and/or incineration via a certified medical or hazardous waste vendor. |
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound waste. This workflow is designed to mitigate risks and ensure that all contaminated materials are handled in a compliant manner.
dot
Caption: Workflow for the proper disposal of this compound waste streams.
2.1. Personal Protective Equipment (PPE)
Before handling any this compound waste, personnel must be equipped with appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves
-
A laboratory coat
2.2. Waste Segregation
At the point of generation, all waste contaminated with this compound must be segregated into the three primary streams: solid, liquid, and sharps.[1]
2.3. Handling of Solid Waste
-
Place all non-sharp solid waste, such as contaminated gloves, vials, and pipette tips, into a designated hazardous waste container lined with a heavy-duty plastic bag.[1]
-
The container must be clearly labeled as "Hazardous Pharmaceutical Waste" and include the name of the compound, "this compound."
-
Store the sealed container in a designated, secure area until it is collected by the institution's environmental health and safety (EHS) department or a certified waste management contractor.
2.4. Handling of Liquid Waste
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container.
-
The label should specify "this compound" and the solvent system used.
-
Do not mix incompatible waste streams.
-
Store the container in a secondary containment tray in a well-ventilated area, away from heat and ignition sources, pending collection for disposal.
2.5. Handling of Sharps Waste
-
Immediately following use, dispose of all sharps contaminated with this compound in a designated, puncture-resistant, and leak-proof sharps container.[1]
-
These containers should be clearly labeled with the biohazard symbol and as containing pharmaceutical waste.[1]
-
Do not overfill sharps containers; they should be sealed when approximately three-quarters full.[1]
-
Follow institutional guidelines for the final disposal of sealed sharps containers, which is typically managed by a specialized waste vendor.[1]
Emergency Spill Procedures
In the event of a spill of this compound powder or solution, the following steps should be taken immediately:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access to the spill zone.
-
Don PPE: Ensure appropriate PPE is worn before attempting to clean the spill.
-
Containment:
-
For liquid spills: Cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).
-
For solid spills: Gently cover the powder with damp paper towels to avoid creating airborne dust.
-
-
Decontamination: Once contained, decontaminate the area using a suitable cleaning agent as recommended by your institution's EHS department.
-
Disposal: All materials used for spill cleanup must be disposed of as hazardous solid waste, following the procedures outlined in section 2.3.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for any additional local or federal regulations.
References
Essential Safety and Logistical Information for Handling (R)-V-0219
Disclaimer: A specific Safety Data Sheet (SDS) for (R)-V-0219 is not publicly available. This document provides guidance based on best practices for handling potent, biologically active research compounds of unknown toxicity. All handling of this compound should be conducted with a high degree of caution and under the supervision of qualified personnel. A thorough risk assessment should be performed before any handling.
Personal Protective Equipment (PPE)
Given the unknown hazard profile of this compound, a conservative approach to PPE is mandatory. The following table summarizes the recommended PPE for laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a NIOSH-approved respirator with cartridges for organic vapors and particulates. - Disposable solid-front lab coat with tight-fitting cuffs. - Double-gloving (e.g., nitrile or neoprene). - Disposable sleeves. - Chemical splash goggles and a face shield (if not using a full-face respirator). | High risk of aerosolization and inhalation of a potent powder. Full respiratory and skin protection is essential to prevent exposure.[1][2] |
| Solution Preparation and Handling | - Chemical splash goggles and a face shield. - Chemical-resistant lab coat or apron. - Double-gloving with nitrile or neoprene gloves. - Closed-toe, chemical-resistant shoes. | Protects against splashes of potentially corrosive or toxic liquids. Double-gloving provides an extra barrier against contamination.[2][3] |
| General Laboratory Operations | - Safety glasses with side shields (minimum). - Lab coat. - Single pair of nitrile gloves. - Closed-toe shoes. | Standard laboratory practice for handling non-volatile, low-hazard materials. Upgrade to higher-level PPE if splashes or aerosol generation is possible. |
Operational Plan: Handling and Experimental Protocols
All procedures involving this compound should be performed within a certified chemical fume hood to minimize inhalation exposure. An emergency eyewash station and safety shower must be readily accessible.
Preparation of Work Area:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Decontaminate all surfaces within the fume hood before starting work.
-
Prepare a spill kit appropriate for handling solid and liquid chemical spills.
-
Line the work surface with absorbent, disposable bench paper.
Weighing of Solid this compound:
-
Perform all weighing operations within a containment device such as a glove box or a ventilated balance enclosure.
-
Use dedicated, labeled spatulas and weighing boats.
-
Handle the compound gently to minimize the generation of airborne dust.
-
After weighing, carefully seal the primary container and decontaminate its exterior.
Solution Preparation:
-
Slowly add the weighed solid this compound to the solvent to avoid splashing.
-
If sonication is required, ensure the vessel is securely capped.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Decontamination:
-
Wipe down all equipment and work surfaces with an appropriate deactivating solution (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.[4][5]
-
Dispose of all contaminated wipes and bench paper as hazardous waste.
Disposal Plan
All waste materials that have come into contact with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused/Expired Compound | - Do not dispose of down the drain or in regular trash. - Collect in a clearly labeled, sealed container. - Dispose of through a certified hazardous waste vendor.[1] |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the name of the compound.[1] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff PPE to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste.[1] |
| Aqueous Waste | - Collect in a sealed, labeled container. - Do not mix with other waste streams unless compatibility has been confirmed.[1] |
Visual Guidance: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
